Clevudine triphosphate
Description
Properties
CAS No. |
174625-00-4 |
|---|---|
Molecular Formula |
C10H16FN2O14P3 |
Molecular Weight |
500.16 g/mol |
IUPAC Name |
[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 |
InChI Key |
RUKRVHYQIIURNV-XQXXSGGOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clevudine triphosphate; L-FMAU-TP; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clevudine Triphosphate in HBV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clevudine is a synthetic pyrimidine nucleoside analog of the unnatural L-configuration with potent antiviral activity against the Hepatitis B Virus (HBV).[1][2] It was developed for the treatment of chronic hepatitis B, and it is distinguished by its ability to maintain suppression of HBV DNA for extended periods even after treatment cessation.[3][4] The active form of the drug, clevudine 5'-triphosphate, targets the HBV polymerase, a multi-functional reverse transcriptase essential for viral replication.[1][5] This guide provides a detailed technical overview of the cellular processing of clevudine and the multi-step molecular mechanism by which its active triphosphate metabolite inhibits HBV replication.
Cellular Uptake and Metabolic Activation
Following oral administration, clevudine is absorbed and transported to hepatocytes, the primary site of HBV replication.[5] Within these liver cells, it undergoes intracellular phosphorylation to become the pharmacologically active clevudine 5'-triphosphate.[1][6] This activation is a three-step process catalyzed by host cellular kinases:
-
Monophosphorylation: Clevudine is first converted to clevudine 5'-monophosphate.
-
Diphosphorylation: The monophosphate form is subsequently phosphorylated to clevudine 5'-diphosphate. In primary human hepatocytes, the conversion of the monophosphate to the diphosphate has been identified as the rate-limiting step in the activation pathway.[6]
-
Triphosphorylation: Finally, the diphosphate is converted to the active clevudine 5'-triphosphate.[6]
Clevudine 5'-triphosphate has a long intracellular half-life of approximately 11 hours, which contributes to its sustained antiviral effect.[5][6]
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Clevudine used for? [synapse.patsnap.com]
- 3. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 6. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Clevudine Triphosphate: A Technical Overview of its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a synthetic nucleoside analog of the unnatural L-configuration that exhibits potent antiviral activity against the hepatitis B virus (HBV).[1] Following administration, clevudine is metabolized within hepatocytes to its active form, clevudine triphosphate.[2][3] This active metabolite is the primary agent responsible for the drug's therapeutic effect. This document provides an in-depth technical guide on the chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Chemical and Physical Properties of this compound
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference(s) |
| IUPAC Name | [[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [4][5] |
| Molecular Formula | C₁₀H₁₆FN₂O₁₄P₃ | [4][5][6] |
| Molecular Weight | 500.16 g/mol | [4][5][6] |
| CAS Number | 174625-00-4 | [5] |
| Synonyms | Clevudine TP, L-Fmau-TP | [4][5] |
| InChI | InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 | [4][5] |
| InChIKey | RUKRVHYQIIURNV-XQXXSGGOSA-N | [4] |
| SMILES | CC1=CN(C(=O)NC1=O)[C@@H]2--INVALID-LINK--COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O">C@@HF | [4] |
Mechanism of Action
This compound exerts its antiviral effects by inhibiting the hepatitis B virus (HBV) DNA polymerase, an enzyme crucial for the replication of the viral genome.[2] The mechanism is multifaceted, involving both competitive and noncompetitive inhibition.
Initially, clevudine, a synthetic thymidine nucleoside analog, is taken up by hepatocytes, the primary liver cells infected by HBV.[2] Within these cells, it undergoes phosphorylation by cellular kinases to its active triphosphate form.[3][7]
This compound then acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain.[2] Incorporation of this compound leads to premature chain termination, thus halting viral DNA synthesis.[2][8][9]
Furthermore, studies have revealed a unique noncompetitive inhibition mechanism. This compound can inhibit the protein priming stage of HBV DNA synthesis, a critical initial step, without being incorporated into the DNA.[10] It is suggested that this compound binds to and distorts the active site of the HBV polymerase, rendering it incapable of polymerization.[10][11] This dual mechanism of action contributes to its potent and sustained antiviral activity.[2]
Caption: Cellular activation of Clevudine and its mechanism of action against HBV.
Experimental Protocols
Analysis of Intracellular Clevudine Phosphorylation by HPLC
This protocol is based on the methodology used to determine the time course of clevudine phosphorylation in primary human hepatocytes.[12]
Objective: To quantify the intracellular concentrations of clevudine and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
Methodology:
-
Cell Culture and Treatment:
-
Culture primary human hepatocytes or a suitable hepatoma cell line (e.g., HepG2) under standard conditions.
-
Incubate the cells with radiolabeled clevudine (e.g., [³H]clevudine) at a known concentration (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract the intracellular contents using a 60% methanol solution.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Utilize a reversed-phase ion-pair high-performance liquid chromatography (HPLC) system.[13]
-
Separate the metabolites on a C18 column using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and a phosphate buffer.[13]
-
Detect the radiolabeled metabolites using an in-line scintillation counter or by collecting fractions and performing liquid scintillation counting.
-
Quantify the amount of each metabolite by comparing the peak areas or counts to a standard curve of known concentrations of clevudine and its phosphorylated forms.
-
Caption: Experimental workflow for analyzing intracellular Clevudine phosphorylation.
In Vitro Antiviral Activity Assay
This protocol describes a general method to determine the 50% effective concentration (EC₅₀) of clevudine against HBV in a cell-based assay.[3][14]
Objective: To assess the potency of clevudine in inhibiting HBV replication in vitro.
Methodology:
-
Cell Culture:
-
Seed HepG2 2.2.15 cells, a human hepatoma cell line that constitutively expresses HBV, in 96-well plates.
-
-
Drug Treatment:
-
Prepare serial dilutions of clevudine in cell culture medium.
-
Treat the cells with the different concentrations of clevudine. Include a no-drug control.
-
-
Incubation:
-
Incubate the treated cells for a defined period, typically 6-9 days, to allow for multiple rounds of viral replication.
-
-
Quantification of Viral DNA:
-
Harvest the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay.
-
-
Data Analysis:
-
Plot the percentage of viral replication inhibition against the drug concentration.
-
Calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%, using a non-linear regression analysis.
-
HBV Endogenous Polymerase Assay (EPA)
This assay measures the direct inhibitory effect of this compound on the HBV polymerase activity.[10]
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on HBV DNA synthesis.
Methodology:
-
Isolation of HBV Nucleocapsids:
-
Isolate HBV nucleocapsids from an HBV-producing cell line or from the serum of infected patients.
-
-
Endogenous Polymerase Reaction:
-
Incubate the isolated nucleocapsids in a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of this compound.
-
-
DNA Synthesis and Precipitation:
-
Allow the polymerase reaction to proceed at 37°C. The endogenous HBV polymerase within the nucleocapsids will synthesize viral DNA using the packaged viral RNA as a template.
-
Stop the reaction and precipitate the newly synthesized radiolabeled DNA using trichloroacetic acid (TCA).
-
-
Quantification:
-
Filter the precipitated DNA onto glass fiber filters.
-
Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DNA synthesis for each concentration of this compound.
-
Determine the IC₅₀ value, the concentration at which the drug inhibits polymerase activity by 50%.
-
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C10H16FN2O14P3 | CID 503024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound – CAS 174625-00-4 | Sigut Labs [sigutlabs.com]
- 6. santiago-lab.com [santiago-lab.com]
- 7. Clevudine | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Clevudine used for? [synapse.patsnap.com]
- 9. santiago-lab.com [santiago-lab.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Stumble of a Potent Anti-Hepatitis B Agent: A Technical History of Clevudine
For decades, the global health burden of chronic hepatitis B (CHB) has driven a relentless search for effective antiviral therapies. In this landscape, the synthetic pyrimidine nucleoside analog, Clevudine (L-FMAU), emerged as a promising candidate with potent activity against the hepatitis B virus (HBV). This technical guide delineates the discovery and development history of Clevudine, from its initial synthesis and preclinical evaluation to its journey through clinical trials, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Developed through a collaboration between researchers at the University of Georgia, Yale University, and Bukwang Pharmaceutical, Clevudine demonstrated a significant ability to reduce HBV DNA levels in infected patients.[1] Its unique L-configuration distinguished it from many other nucleoside analogs, contributing to its pharmacological profile. The drug gained approval for the treatment of CHB in South Korea and the Philippines, marketed under trade names such as Levovir and Revovir.[2] However, its journey was not without challenges, as long-term safety concerns, particularly myopathy, ultimately curtailed its widespread adoption and further development in many regions.
Discovery and Preclinical Development
The discovery of Clevudine stemmed from the exploration of unnatural L-configuration nucleosides as potential antiviral agents. Its initial synthesis was a multi-step process, with subsequent research focusing on developing more efficient, protecting-group-free synthetic routes to improve yield and scalability.[2]
Synthesis
The initial synthesis of Clevudine (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil) was a complex chemical process. While the seminal synthesis by Chu et al. in 1995 laid the groundwork, subsequent efforts aimed to streamline the process. A notable later approach, for instance, started from 2-deoxy-2-fluoro-D-galactopyranose, employing key steps like an iodine-promoted cyclization and oxidative cleavage to achieve the desired L-arabinofuranosyl scaffold. This newer strategy was reported to be shorter and have a higher yield compared to earlier methods.
Preclinical Evaluation
Preclinical studies were crucial in establishing the antiviral potency and safety profile of Clevudine before its introduction into human trials. These investigations were primarily conducted in in vitro cell culture systems and in vivo animal models that support hepadnavirus replication, such as the duck and the woodchuck.
Experimental Protocol: In Vivo Antiviral Efficacy in the Woodchuck Model
The woodchuck model of chronic hepatitis B was instrumental in evaluating the in vivo efficacy of Clevudine.
-
Animal Model: Eastern woodchucks (Marmota monax) chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV.
-
Treatment: Clevudine was administered orally to the woodchucks at varying doses.
-
Monitoring: Serum WHV DNA levels were quantified regularly using dot blot or quantitative PCR assays. Woodchuck hepatitis surface antigen (WHsAg) levels were also monitored.
-
Outcome Assessment: The primary endpoint was the reduction in serum WHV DNA levels from baseline. The durability of the antiviral response after cessation of treatment was also a key parameter. In these studies, Clevudine demonstrated a marked and rapid inhibition of virus replication with no significant toxicity observed.[3] Notably, a significant reduction in the covalently closed circular DNA (cccDNA) pool in the liver was observed in the woodchuck model, suggesting a potential for a more sustained off-treatment response.[4][5]
Mechanism of Action
Clevudine is a thymidine analog that exerts its antiviral effect by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1]
Intracellular Activation and Inhibition of Viral Replication
Upon oral administration, Clevudine is absorbed and transported to hepatocytes, the primary site of HBV replication. Inside the liver cells, it undergoes phosphorylation by cellular kinases to its active triphosphate form, Clevudine triphosphate.[6] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.[6] The incorporation of this compound leads to premature chain termination, effectively halting viral DNA synthesis and reducing the viral load.[1][6]
Clinical Development
Clevudine progressed through a series of clinical trials to evaluate its safety, pharmacokinetics, and antiviral efficacy in patients with chronic hepatitis B.
Phase II Clinical Trials
A key Phase II study (NCT00044135) was a randomized, partially-blinded trial that evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of 12 weeks of treatment with Clevudine at doses of 10 mg, 30 mg, and 50 mg once daily in patients with CHB.[7]
Experimental Protocol: Phase II Clinical Trial (NCT00044135)
-
Study Design: A multicenter, randomized, partially-blinded, placebo-controlled study.
-
Participants: Patients with chronic HBV infection who were nucleoside-naïve. Inclusion criteria included detectable HBsAg for more than 6 months and HBV DNA levels ≥ 3,000,000 copies/mL.[7]
-
Intervention: Patients were randomized to receive Clevudine 10 mg, 30 mg, or 50 mg once daily for 12 weeks.[7][8]
-
Primary Endpoints: Safety and tolerability of Clevudine.
-
Secondary Endpoints: Change in serum HBV DNA from baseline, proportion of patients with undetectable HBV DNA, and pharmacokinetic parameters.
-
Methodology for HBV DNA Quantification: Serum HBV DNA levels were measured using the Digene Hybrid Capture II assay, which had a lower limit of detection of 4,700 copies/mL.[8]
Table 1: Efficacy of Clevudine in a Phase II Clinical Trial (12 weeks)
| Dose Group | Number of Patients (n) | Median Change in HBV DNA (log10 copies/mL) | Patients with Undetectable HBV DNA (%) |
| 10 mg | 10 | -3.2 | 10% |
| 30 mg | 11 | -3.7 | 45.5% |
| 50 mg | 10 | -4.2 | 20% |
| Data from Lim et al., 2008.[8] |
The results of this Phase II trial demonstrated that Clevudine was a potent antiviral agent and was well-tolerated over the 12-week treatment period.[8] The 30 mg dose was identified as the optimal dosage, achieving a significant reduction in viral load.[8]
Phase III Clinical Trials
Following the promising results from Phase II studies, Clevudine entered larger Phase III trials to confirm its efficacy and safety in a broader patient population. These studies were conducted in both HBeAg-positive and HBeAg-negative CHB patients.
A 24-week Phase III study demonstrated that Clevudine had a potent and sustained antiviral effect. In HBeAg-positive patients, 59% had undetectable HBV DNA after 24 weeks of treatment, and 68% had normal liver enzymes.[5] In HBeAg-negative patients, the response was even more pronounced, with 92% achieving undetectable HBV DNA and 75% having normal liver enzymes.[5]
Long-Term Efficacy and Safety
Long-term studies were initiated to evaluate the durability of the virologic response and to monitor for any emerging safety concerns with prolonged Clevudine therapy. A retrospective study in Korea provided insights into the long-term outcomes of Clevudine treatment.
Table 2: Long-Term Efficacy of Clevudine (30 mg daily) in Naïve CHB Patients
| Endpoint | 12 Months | 24 Months | 36 Months |
| Virologic Response (Undetectable HBV DNA) | |||
| Overall | 65.8% | 74.7% | 74.7% |
| HBeAg-positive | 53.8% | 59.7% | 59.7% |
| HBeAg-negative | 83.6% | 95.3% | 95.3% |
| Biochemical Response (ALT Normalization) | |||
| Overall | 77.6% | 86.2% | 86.2% |
| HBeAg Seroconversion (in HBeAg-positive patients) | 17.6% | 23.5% | 23.5% |
| Viral Breakthrough | 6.6% | 22.5% | 30.0% |
| Data from Choung et al., 2012.[9] |
While the long-term data confirmed the potent antiviral efficacy of Clevudine, it also revealed a significant rate of viral breakthrough over time.[9] More concerningly, long-term use was associated with cases of myopathy (muscle weakness and pain), which became a major safety issue.[9] This adverse effect was a significant factor in the decision to halt further clinical development in many countries and led to recommendations against its use as a first-line therapy, especially with the availability of other potent and safer antiviral agents.[9]
Conclusion
The story of Clevudine is a compelling case study in the discovery and development of antiviral drugs. It highlights the journey from a promising chemical entity with a potent mechanism of action to a clinically evaluated therapeutic with both significant efficacy and unforeseen long-term safety challenges. For researchers and drug development professionals, the history of Clevudine underscores the critical importance of long-term safety monitoring and the continuous need for a deep understanding of a drug's mechanism, not only in its intended therapeutic action but also in its potential off-target effects. While Clevudine's role in the treatment of chronic hepatitis B has been limited by its safety profile, the scientific knowledge gained from its development continues to inform the ongoing quest for a cure for this persistent global disease.
References
- 1. What is Clevudine used for? [synapse.patsnap.com]
- 2. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Clevudine Inhibits Hepatitis Delta Virus Viremia: a Pilot Study of Chronically Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of clevudine for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Clevudine Triphosphate and Mitochondrial Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clevudine, a nucleoside analog previously utilized for the treatment of chronic hepatitis B, has been associated with a significant risk of mitochondrial toxicity, primarily manifesting as myopathy. This technical guide provides a comprehensive overview of the current understanding of the mechanisms underlying clevudine-induced mitochondrial dysfunction. While the active metabolite, clevudine triphosphate, was initially hypothesized to inhibit mitochondrial DNA polymerase gamma (Pol γ), a key enzyme in mitochondrial DNA (mtDNA) replication, in a manner similar to other toxic nucleoside analogs, evidence suggests a more complex and potentially indirect mechanism of action. This document summarizes the key clinical and preclinical data, details relevant experimental protocols for assessing mitochondrial toxicity, and provides visual representations of the metabolic and pathological pathways.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of antiviral drugs that are structurally similar to endogenous nucleosides. While effective in inhibiting viral replication, some NRTIs can interfere with host cellular processes, leading to significant off-target toxicity. A primary concern with many NRTIs is their potential to induce mitochondrial dysfunction. Mitochondria, the cellular organelles responsible for energy production, possess their own circular DNA (mtDNA) and the machinery to replicate it, including the dedicated DNA polymerase gamma (Pol γ). Inhibition of Pol γ by the triphosphate forms of some NRTIs can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular and tissue damage.
Clevudine, a pyrimidine nucleoside analog, demonstrated potent antiviral activity against the hepatitis B virus (HBV). However, long-term therapeutic use has been linked to severe myopathy, characterized by the depletion of mitochondrial DNA in skeletal muscle.[1][2] This guide delves into the scientific studies investigating the relationship between this compound and mitochondrial toxicity, presenting the current, albeit sometimes conflicting, evidence.
Quantitative Data on Clevudine's Mitochondrial Effects
The following tables summarize the key quantitative findings from in vitro and clinical studies on the impact of clevudine on mitochondrial parameters.
Table 1: In Vitro Effects of Clevudine on Mitochondrial Function
| Cell Line | Clevudine Concentration | Duration of Exposure | Effect on mtDNA Content | Effect on Mitochondrial Function | Reference |
| INS-1E (rat clonal β-cell) | 100 µM | 4 weeks | Dose-dependent reduction | Decreased MTT signal, reduced COX activity, decreased cellular ATP | [3] |
| INS-1E (rat clonal β-cell) | 1 mM | 4 weeks | Dose-dependent reduction | Decreased MTT signal, reduced COX activity, decreased cellular ATP | [3] |
| HepG2 (human hepatoma) | Not specified | Not specified | No adverse effect | No adverse effect | [4] |
Table 2: Clinical Observations of Clevudine-Associated Myopathy
| Number of Patients | Duration of Clevudine Therapy | Key Clinical Findings | Muscle Biopsy Findings | Reference |
| 7 | > 8 months (8-13 months) | Progressive proximal muscular weakness, elevated creatine kinase | Myonecrosis, ragged red fibers, cytochrome c oxidase-negative fibers, mtDNA depletion | [1] |
| 95 (case series) | ~14.2 months | Progressive weakness in proximal lower extremities, elevated creatine kinase | Findings compatible with mitochondrial myopathy | [2] |
Unraveling the Mechanism of Toxicity: A Point of Contention
A central question in clevudine-induced mitochondrial toxicity is the direct role of its active triphosphate form in inhibiting mitochondrial DNA polymerase gamma.
The Polymerase Gamma Inhibition Hypothesis
For many toxic nucleoside analogs, the primary mechanism of mitochondrial toxicity is the inhibition of Pol γ by their triphosphate metabolites. These analogs can act as competitive inhibitors or be incorporated into the nascent mtDNA chain, causing chain termination and halting replication.
Evidence Against Direct Polymerase Gamma Inhibition
Contrary to the prevailing hypothesis for other NRTIs, at least one in vitro study has reported that this compound did not inhibit mitochondrial DNA polymerase gamma.[4] This finding suggests that the observed mtDNA depletion in patients may occur through an alternative or indirect mechanism.
Alternative Hypotheses
Given the evidence against direct Pol γ inhibition, other potential mechanisms for clevudine-induced mitochondrial toxicity must be considered:
-
Imbalance of Mitochondrial Nucleotide Pools: Clevudine's phosphorylation to its triphosphate form could potentially compete with the phosphorylation of endogenous nucleosides, leading to a depletion of the natural substrates required for mtDNA synthesis.
-
Inhibition of Nucleoside Transport: Clevudine could interfere with the transport of essential nucleosides into the mitochondria, thereby limiting the building blocks available for mtDNA replication.
-
Induction of Oxidative Stress: Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), which can damage mtDNA and other mitochondrial components, creating a vicious cycle of damage.
-
Off-target Effects on Other Mitochondrial Proteins: Clevudine or its metabolites may interact with other mitochondrial proteins essential for mtDNA maintenance or overall mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial toxicity. Below are protocols for key experiments cited in the study of clevudine and other nucleoside analogs.
Quantification of Mitochondrial DNA (mtDNA) Copy Number by Quantitative PCR (qPCR)
This method determines the relative amount of mtDNA compared to nuclear DNA (nDNA).
1. DNA Extraction:
- Isolate total DNA from cultured cells or tissue biopsies using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
2. qPCR Reaction Setup:
- Prepare a master mix for qPCR containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe-based system).
- Use two sets of primers: one specific for a mitochondrial gene (e.g., a region of the D-loop or a protein-coding gene like MT-ND1) and one for a single-copy nuclear gene (e.g., B2M or RNase P).
- Add a standardized amount of template DNA to each reaction well.
- Run the qPCR reaction in a real-time PCR instrument.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear gene targets for each sample.
- Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial genes (ΔCt = CtnDNA - CtmtDNA).
- The relative mtDNA copy number can be calculated using the formula: 2 x 2ΔCt.
Cytochrome c Oxidase (COX) Activity Assay
This spectrophotometric assay measures the activity of Complex IV of the electron transport chain, a key indicator of mitochondrial respiratory function.
1. Sample Preparation:
- Isolate mitochondria from cultured cells or tissue homogenates by differential centrifugation.
- Alternatively, use whole-cell lysates prepared with a mild detergent that preserves enzyme activity.
- Determine the protein concentration of the mitochondrial or cell lysate preparation.
2. Assay Procedure:
- Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate buffer).
- Reduce cytochrome c using a reducing agent like dithiothreitol (DTT) or sodium hydrosulfite.
- Add a specific amount of the sample (mitochondria or cell lysate) to the reaction buffer in a cuvette.
- Initiate the reaction by adding the reduced cytochrome c.
- Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The oxidation of reduced cytochrome c by COX leads to a decrease in absorbance at this wavelength.
3. Calculation of Activity:
- Calculate the rate of change in absorbance per minute (ΔA550/min).
- Use the Beer-Lambert law and the extinction coefficient for reduced cytochrome c to convert the change in absorbance to the rate of cytochrome c oxidation.
- Normalize the activity to the protein concentration of the sample.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to clevudine's metabolism and its impact on mitochondria.
Conclusion and Future Directions
The available evidence strongly indicates that long-term therapy with clevudine is associated with mitochondrial toxicity, leading to myopathy and mtDNA depletion. However, the precise molecular mechanism remains an area of active investigation. The lack of direct inhibition of Pol γ by this compound in vitro suggests that alternative pathways, such as the disruption of mitochondrial nucleotide pools or other off-target effects, may be responsible for the observed toxicity.
For drug development professionals, the case of clevudine underscores the importance of comprehensive preclinical mitochondrial toxicity screening that goes beyond simple Pol γ inhibition assays. Future research should focus on elucidating the exact mechanism of clevudine-induced mitochondrial dysfunction. This could involve studies on mitochondrial nucleoside transport, the impact on intramitochondrial nucleotide pools, and the potential for oxidative stress. A clearer understanding of these processes will not only clarify the toxicology of clevudine but also aid in the development of safer nucleoside analogs for the treatment of viral diseases.
References
- 1. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose clevudine impairs mitochondrial function and glucose-stimulated insulin secretion in INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clevudine Induced Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Phosphorylation of Clevudine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the intracellular metabolic activation of clevudine, a synthetic L-nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV). The core focus is on the multi-step phosphorylation cascade that converts clevudine into its pharmacologically active triphosphate form, a critical process for its therapeutic efficacy.
The Clevudine Phosphorylation Pathway
Clevudine, chemically known as 1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)thymine (L-FMAU), requires intracellular conversion to its 5'-triphosphate metabolite to exert its antiviral effect[1][2]. This activation is a sequential, three-step enzymatic process mediated by host cellular kinases.
-
Monophosphorylation: Clevudine is first phosphorylated at the 5' position to form clevudine-5'-monophosphate (CLV-MP). This initial step can be catalyzed by the mitochondrial isoform of thymidine kinase (TK2)[3].
-
Diphosphorylation: CLV-MP is subsequently converted to clevudine-5'-diphosphate (CLV-DP). In primary human hepatocytes, this conversion has been identified as the rate-limiting step in the overall phosphorylation pathway[4].
-
Triphosphorylation: The final step involves the phosphorylation of CLV-DP to the active moiety, clevudine-5'-triphosphate (CLV-TP)[5].
The active CLV-TP metabolite is a potent inhibitor of the HBV DNA polymerase, effectively halting viral replication[6].
Caption: Intracellular conversion of clevudine to its active triphosphate form.
Quantitative Analysis of Clevudine Phosphorylation
The efficiency of clevudine phosphorylation and the stability of its metabolites are key determinants of its antiviral potency and dosing schedule. Studies in primary human hepatocytes have provided crucial quantitative data on this process. The level of phosphorylation is dependent on both the exogenous drug concentration and the duration of exposure[4].
Table 1: Intracellular Kinetics of Clevudine-Triphosphate (CLV-TP) in Primary Human Hepatocytes
| Parameter | Value | Conditions | Reference |
| Intracellular Concentration | 41.3 ± 8.4 pmol/10⁶ cells (~10 µM) | 1 µM Clevudine Incubation | [4] |
| Time to Peak Concentration | ~8 hours | 1 µM Clevudine Incubation | [4] |
| Initial Half-Life | ~11 hours | Following peak concentration | [4] |
Table 2: Comparison of Clevudine Metabolite Formation in Liver-Derived Cells
| Cell Type | Major Clevudine Metabolite | CLV-TP Level Comparison | Reference |
| Primary Human Hepatocytes | 5'-Monophosphate (CLV-MP) | Similar to hepatoma lines | [4] |
| Human Hepatoma Cell Lines | 5'-Triphosphate (CLV-TP) | Similar to primary hepatocytes | [4] |
These findings highlight that while the rate-limiting step differs, both primary and transformed liver cells achieve similar levels of the active triphosphate metabolite[4].
Experimental Protocols for Measuring Phosphorylation
The quantification of intracellular clevudine and its phosphorylated forms requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with radiometric detection is a foundational technique, while methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches.
Protocol: HPLC Analysis of Radiolabeled Clevudine Metabolites
This method, adapted from studies on clevudine and other nucleoside analogs, uses radiolabeled drug to trace and quantify intracellular metabolites[4][7].
Methodology:
-
Cell Culture and Treatment:
-
Plate primary human hepatocytes or hepatoma cells (e.g., HepG2) at a desired density.
-
Incubate cells with a known concentration (e.g., 1 µM) of radiolabeled clevudine (e.g., [³H]-Clevudine or [¹⁴C]-Clevudine) for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract intracellular metabolites by adding 0.5 mL of ice-cold 60% methanol.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and HPLC Analysis:
-
Reconstitute the dried extract in a small volume of HPLC mobile phase.
-
Inject the sample onto an anion-exchange HPLC column (e.g., Partisil-10 SAX).
-
Elute the metabolites using a gradient of a high-concentration phosphate buffer (e.g., from 5 mM to 750 mM ammonium phosphate, pH 3.5).
-
-
Detection and Quantification:
-
Use an in-line radiometric detector to monitor the radioactivity of the eluate.
-
Identify peaks corresponding to clevudine, CLV-MP, CLV-DP, and CLV-TP by comparing their retention times to known standards.
-
Quantify the amount of each metabolite by integrating the area under the respective peaks. Convert these values to pmol/10⁶ cells based on the specific activity of the radiolabeled drug and the initial cell count.
-
Caption: Experimental workflow for analyzing clevudine phosphorylation via HPLC.
Protocol: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for quantifying intracellular nucleoside triphosphates without requiring radiolabeling[8][9].
Methodology:
-
Cell Culture and Extraction: Follow steps 1 and 2 as described in the HPLC protocol (using non-labeled clevudine).
-
Sample Preparation: Reconstitute the dried extract in the initial mobile phase.
-
LC Separation:
-
Inject the sample into a liquid chromatography system.
-
Separate the metabolites using a suitable column, such as a reverse-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column.
-
-
MS/MS Detection:
-
Interface the LC system with a triple quadrupole mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor specific precursor-to-product ion transitions for each metabolite (Multiple Reaction Monitoring - MRM) to ensure specificity and accurate quantification.
-
-
Quantification: Generate a calibration curve using known standards of clevudine and its phosphorylated forms to calculate the concentrations in the cell extracts.
Protocol: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a non-destructive technique that can identify and quantify phosphorus-containing compounds, including the different phosphate forms of clevudine[10][11].
Methodology:
-
Sample Preparation:
-
Culture and treat a large number of cells (typically >10⁷) to achieve a sufficient concentration of metabolites for NMR detection.
-
Perform metabolite extraction as described previously, ensuring all steps are taken to maintain sample integrity.
-
Reconstitute the final sample in a suitable NMR buffer containing a known concentration of a phosphorus reference standard (e.g., methylene diphosphonic acid) and D₂O for signal locking.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use proton decoupling to simplify the spectrum and improve signal-to-noise[12].
-
Employ a sufficient relaxation delay and number of scans to ensure accurate quantification.
-
-
Data Analysis:
-
Process the resulting spectrum (Fourier transformation, phasing, and baseline correction).
-
Identify the signals corresponding to CLV-MP, CLV-DP (which will show two distinct phosphorus signals), and CLV-TP (which will show three distinct phosphorus signals) based on their characteristic chemical shifts[13].
-
Quantify the metabolites by integrating the signal intensities relative to the internal standard.
-
Innovations in Drug Delivery: Bypassing the Rate-Limiting Step
The identification of the first phosphorylation step as a potential rate-limiting factor and a contributor to off-target effects has spurred the development of prodrugs. ATI-2173 is a phosphoramidate prodrug of clevudine designed to deliver CLV-MP directly to the liver[14]. This strategy bypasses the initial, often inefficient, phosphorylation step, potentially enhancing the formation of the active CLV-TP in target hepatocytes while reducing systemic exposure to the parent drug[3][14].
References
- 1. researchgate.net [researchgate.net]
- 2. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clevudine | C10H13FN2O5 | CID 73115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 7. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 10. mdpi.com [mdpi.com]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of Clevudine: A Technical Guide to its Pharmacokinetics in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics of clevudine triphosphate, the active antiviral form of the nucleoside analog clevudine, within hepatocytes. Clevudine has demonstrated potent activity against the Hepatitis B virus (HBV), and understanding its intracellular metabolism is crucial for optimizing therapeutic strategies and developing next-generation antiviral agents.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols for its measurement, and the key biological pathways involved in its activation and mechanism of action.
Quantitative Pharmacokinetics of this compound
The efficacy of clevudine is directly linked to the intracellular concentration and persistence of its triphosphate form. The following table summarizes the key pharmacokinetic parameters of this compound in primary human hepatocytes, providing a quantitative basis for its once-daily dosing regimen.[1]
| Parameter | Cell Type | Clevudine Concentration | Value | Time to Peak (Tmax) | Reference |
| Intracellular Concentration (Cmax) | Primary Human Hepatocytes | 1 µM | 41.3 ± 8.4 pmols/10⁶ cells (~10 µM) | ~8 hours | [1] |
| Initial Half-life (t½) | Primary Human Hepatocytes | 1 µM | ~11 hours | N/A | [1] |
The Intracellular Activation Pathway of Clevudine
Clevudine, a synthetic thymidine nucleoside analog, must undergo a series of phosphorylation steps within the hepatocyte to become the pharmacologically active this compound.[2] This process is catalyzed by host cellular kinases. The conversion of clevudine monophosphate to the diphosphate form has been identified as the rate-limiting step in this activation cascade in primary human hepatocytes.[1]
Figure 1. Intracellular phosphorylation pathway of clevudine.
The phosphorylation cascade is initiated by Thymidine Kinase 2 (TK2) , which converts clevudine to its monophosphate form. Subsequently, Thymidylate Kinase (TMPK) catalyzes the phosphorylation of clevudine monophosphate to the diphosphate form.[3][4][5] The final and critical step is the conversion of clevudine diphosphate to the active this compound, a reaction likely catalyzed by Nucleoside Diphosphate Kinase (NDPK) , which is known to be responsible for the final phosphorylation of other nucleoside analogs.[6][7][8]
Mechanism of Antiviral Action
Once formed, this compound acts as a potent inhibitor of the HBV DNA polymerase, the enzyme essential for the replication of the viral genome.[2] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. The incorporation of this compound leads to premature chain termination, thereby halting viral replication.[2]
Figure 2. Mechanism of HBV DNA polymerase inhibition by this compound.
Experimental Protocols
The quantification of intracellular this compound is essential for pharmacokinetic studies. The following is a generalized protocol synthesized from established methods for analyzing intracellular nucleoside analogs.
Experimental Workflow
Figure 3. General workflow for quantifying intracellular this compound.
Detailed Methodology
4.2.1. Cell Culture and Treatment
-
Cell Seeding: Plate primary human hepatocytes or a human hepatoma cell line (e.g., HepG2) in collagen-coated multi-well plates at a desired density.
-
Cell Culture: Culture the cells in an appropriate medium (e.g., Williams' E medium for primary hepatocytes, DMEM for HepG2) at 37°C in a humidified atmosphere with 5% CO₂.
-
Clevudine Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of clevudine (e.g., 1 µM). For time-course experiments, incubate the cells for various durations.
4.2.2. Cell Harvesting and Extraction
-
Washing: At the end of the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis and Extraction: Add ice-cold 60% methanol or 0.5 M perchloric acid to the cells to lyse them and precipitate proteins. Scrape the cells and collect the cell lysate.
-
Neutralization (if using perchloric acid): Neutralize the extract with potassium hydroxide.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
4.2.3. Sample Analysis by HPLC
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange (SAX) column.
-
Mobile Phase: Employ a gradient elution using a low-concentration phosphate buffer (e.g., 0.02 M KH₂PO₄, pH 3.5) and a high-concentration phosphate buffer (e.g., 0.5 M KH₂PO₄, pH 3.5).
-
Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm. For studies with radiolabeled clevudine, a radioactivity detector would be used.
-
Quantification: Determine the concentration of this compound by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of this compound.
4.2.4. Sample Analysis by LC-MS/MS (for higher sensitivity and specificity)
-
Chromatographic System: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A reversed-phase column with an ion-pairing agent (e.g., tributylamine) in the mobile phase can be used for separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.
-
Quantification: Quantify the analyte using a stable isotope-labeled internal standard and a calibration curve.
Conclusion
The potent anti-HBV activity of clevudine is underpinned by its efficient intracellular conversion to the active triphosphate form, which exhibits a prolonged half-life within hepatocytes. This technical guide provides a foundational understanding of the key pharmacokinetic parameters, the metabolic activation pathway, the mechanism of action, and the experimental methodologies used to study this compound in a laboratory setting. This information is vital for the continued research and development of effective antiviral therapies for chronic Hepatitis B.
References
- 1. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 3. Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The mechanism of phosphorylation of anti-HIV D4T by nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation profile of Clevudine triphosphate
An In-Depth Technical Guide on the Stability and Degradation Profile of Clevudine Triphosphate
Introduction
Clevudine, a synthetic thymidine nucleoside analog of the unnatural L-configuration, is a potent antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Following administration, Clevudine is anabolized within hepatocytes to its active moiety, Clevudine 5'-triphosphate.[1] This active metabolite is the key effector molecule that inhibits HBV DNA polymerase, thereby suppressing viral replication.[2][3] The efficacy and dosing regimen of Clevudine are intrinsically linked to the intracellular stability and degradation profile of its triphosphate form. A long intracellular half-life ensures sustained antiviral pressure on the virus.[1] This technical guide provides a comprehensive overview of the stability and degradation of this compound, summarizing key pharmacokinetic data, outlining detailed experimental protocols, and visualizing relevant biochemical pathways.
Metabolic Stability and Intracellular Profile
The metabolic stability of this compound within the target hepatocyte is a critical determinant of its therapeutic efficacy. The molecule is not administered directly but is formed through a sequential phosphorylation cascade from the parent drug, Clevudine.
Intracellular Phosphorylation Pathway
Clevudine is efficiently phosphorylated in hepatocytes to its active triphosphate form.[4] This process is initiated by cytosolic deoxycytidine kinase, with potential contributions from thymidine kinase and mitochondrial deoxypyrimidine kinase.[3] The conversion of the 5'-monophosphate to the 5'-diphosphate is considered the rate-limiting step in this pathway.[4]
Intracellular Pharmacokinetics
Studies in primary human hepatocytes have demonstrated that this compound accumulates rapidly, reaching peak levels after approximately 8 hours.[4] The active metabolite exhibits a notable intracellular stability with a long half-life, which supports a once-daily dosing regimen.[1][4]
Table 1: Intracellular Pharmacokinetic Parameters of this compound
| Parameter | Value | Cell System | Reference |
|---|---|---|---|
| Initial Half-Life (t½) | ~11 hours | Primary Human Hepatocytes | [4] |
| Time to Peak (Tmax) | ~8 hours | Primary Human Hepatocytes | [4] |
| Avg. Concentration | 41.3 ± 8.4 pmols/10⁶ cells (~10 µM) | Primary Human Hepatocytes (incubated with 1 µM Clevudine) |[4] |
Chemical Stability and Degradation Profile
While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from the general chemical nature of nucleoside triphosphates. The molecule's stability is largely dependent on the integrity of the triphosphate chain, which is susceptible to hydrolysis.
Predicted Degradation Pathways
The primary pathway for the non-enzymatic degradation of this compound is expected to be the hydrolysis of the phosphoanhydride bonds. This process can be catalyzed by acidic or alkaline conditions, leading to the sequential loss of phosphate groups to form the diphosphate, monophosphate, and ultimately the Clevudine nucleoside.
Table 2: Predicted Chemical Stability and Degradation of this compound
| Stress Condition | Predicted Reaction | Expected Stability |
|---|---|---|
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Cleavage of phosphoanhydride bonds. | Labile. Degradation to diphosphate, monophosphate, and nucleoside. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Cleavage of phosphoanhydride bonds. | Labile. Degradation rate may differ from acidic conditions. |
| Oxidative Stress (e.g., H₂O₂) | Potential for oxidation of the sugar moiety or pyrimidine base, though the triphosphate chain is less susceptible. | Moderately Stable. |
| Thermal Stress | Increased rate of hydrolysis. | Labile at elevated temperatures. |
| Photostability | Potential for photolytic degradation depending on the chromophoric properties of the pyrimidine base. | Requires specific experimental evaluation. |
Mechanism of Action and Role of Stability
This compound acts as a noncompetitive inhibitor of HBV DNA polymerase.[5][6] It binds to the active site of the polymerase, inducing a conformational change that prevents the elongation of the viral DNA chain.[5] Unlike some nucleoside analogs, it does not act as a chain terminator by being incorporated into the DNA.[3][7] The sustained intracellular concentration and long half-life of this compound are crucial for maintaining this inhibitory pressure on the viral polymerase.
Experimental Protocols
Protocol 1: Determination of Intracellular Half-Life
This protocol is based on the methodology used to determine the stability of this compound in primary human hepatocytes.[4]
Objective: To measure the intracellular half-life of this compound.
Methodology:
-
Cell Culture: Plate primary human hepatocytes and allow them to adhere.
-
Drug Incubation: Incubate the cells with radiolabelled Clevudine (e.g., ¹⁴C-Clevudine) at a known concentration (e.g., 1 µM) for a sufficient duration to allow for peak triphosphate formation (e.g., 8-10 hours).
-
Wash and Chase: Remove the drug-containing medium, wash the cells with fresh medium to remove extracellular drug, and then add fresh drug-free medium.
-
Time-Course Sampling: Harvest cells at various time points post-wash (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold 60% methanol solution.
-
Analysis: Separate the parent drug and its phosphorylated metabolites (mono-, di-, and triphosphate) using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., anion-exchange).
-
Quantification: Quantify the amount of radiolabelled this compound at each time point using a radioactivity detector.
-
Data Analysis: Plot the logarithm of the this compound concentration against time. The half-life is calculated from the slope of the linear regression line of the elimination phase.
Protocol 2: Forced Chemical Degradation Study
This protocol outlines a standard procedure for assessing the chemical stability of this compound under stress conditions, adapted from general pharmaceutical stability testing guidelines.[8][9]
Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 100°C).
-
Photodegradation: Expose the solution to UV light of a known wavelength and intensity.
-
-
Time-Course Sampling: Take aliquots from each stress condition at various time points. Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation:
-
Monitor the decrease in the peak area of the parent this compound.
-
Identify and characterize the structure of major degradation products based on their mass-to-charge (m/z) ratio and fragmentation patterns.
-
Determine the degradation kinetics (e.g., pseudo-first-order) by plotting the log of the remaining drug concentration versus time.[8][10]
-
Conclusion
This compound, the active form of the anti-HBV drug Clevudine, exhibits significant metabolic stability within hepatocytes, characterized by a long intracellular half-life of approximately 11 hours.[4] This stability is fundamental to its sustained antiviral activity and allows for effective viral suppression with once-daily dosing. Chemically, its stability is primarily dictated by the susceptibility of the triphosphate moiety to hydrolysis. A thorough understanding of this stability and degradation profile, as elucidated through the experimental protocols described herein, is essential for drug development professionals in optimizing formulation, predicting drug-drug interactions, and ensuring the overall therapeutic success of Clevudine.
References
- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 2. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]
- 4. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Clevudine Triphosphate In Vitro Polymerase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a synthetic thymidine nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV). Following administration, clevudine is converted within hepatocytes to its active form, clevudine triphosphate. This active metabolite targets the HBV DNA polymerase, an essential enzyme for viral replication. Understanding the interaction between this compound and the viral polymerase is crucial for elucidating its mechanism of action and for the development of novel antiviral therapies. This document provides detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound against HBV polymerase.
This compound inhibits the HBV DNA polymerase through a noncompetitive mechanism.[1][2][3] This means it binds to a site on the enzyme distinct from the active site where natural deoxynucleoside triphosphates (dNTPs) bind, inducing a conformational change that inhibits the enzyme's function. This inhibitory action affects both the initial protein priming step and the subsequent DNA elongation phase of viral replication.[1][2]
Data Presentation
The inhibitory potency of clevudine and its triphosphate form has been quantified in various assays. The following tables summarize key quantitative data.
| Compound | Assay Type | Cell Line / System | Parameter | Value | Reference |
| Clevudine | Cell-Based Antiviral Assay | HepG2.2.15 | EC50 | 0.1 µM | [2] |
| Clevudine | Cell-Based Antiviral Assay | HepAD38 | EC50 | 0.1 µM | [2] |
| This compound | In Vitro HBV Endogenous Polymerase Assay | - | Ki | 0.68 µM | [1] |
| This compound | In Vitro HBV Polymerase Priming Assay | - | Observation | Strong inhibition of priming signal at 100 µM | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
Two key in vitro assays are described below to assess the inhibitory effect of this compound on HBV polymerase activity: the HBV Polymerase Priming Assay and the HBV Endogenous Polymerase Assay (EPA).
In Vitro HBV Polymerase Priming Assay
This assay measures the initial step of HBV DNA synthesis, where the polymerase covalently attaches the first nucleotide to itself.[4]
a. Expression and Purification of HBV Polymerase:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293T cells in complete DMEM/F12 (1:1) medium supplemented with 10% FBS, 100 U/mL penicillin, and 10 µg/mL streptomycin.[4]
-
Transfect the cells with a plasmid expressing a tagged (e.g., FLAG-tagged) HBV polymerase.[4]
-
Allow the cells to grow for two days post-transfection to express the polymerase.[4]
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with 1X PBS.[4]
-
Lyse the cells using a cold lysis buffer containing protease inhibitors.[4]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytoplasmic fraction with the HBV polymerase.[4]
-
Incubate the supernatant with anti-FLAG antibody-bound beads to immunoprecipitate the polymerase.[4]
-
b. Priming Reaction:
-
To the beads with the bound polymerase, add the priming buffer.
-
Add radiolabeled nucleotide triphosphates (e.g., [α-³²P]dGTP) to the reaction mixture.
-
To test the inhibitor, add varying concentrations of this compound to the reaction.
-
Incubate the reaction at room temperature with shaking for 4 hours.[4]
c. Detection of Priming:
-
Wash the beads to remove unincorporated nucleotides.[4]
-
Elute the protein from the beads using an SDS lysis buffer and heat.[4]
-
Separate the proteins by SDS-PAGE.[4]
-
Dry the gel and expose it to a phosphorimager screen or film to visualize the radiolabeled polymerase, indicating priming activity.[4] A reduction in the signal in the presence of this compound indicates inhibition.
HBV Endogenous Polymerase Assay (EPA)
This assay measures the DNA elongation activity of the HBV polymerase within isolated viral nucleocapsids.[1]
a. Isolation of HBV Nucleocapsids:
-
Source material can be from HBV-producing cell lines or patient serum.
-
Precipitate the viral particles from the source material.
-
Lyse the viral envelope to release the nucleocapsids.
-
Purify the nucleocapsids by centrifugation through a sucrose gradient.
b. Polymerase Reaction:
-
Resuspend the purified nucleocapsids in a reaction buffer containing dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dTTP) and varying concentrations of this compound.
-
Incubate the reaction at 37°C to allow for endogenous DNA synthesis.
c. Analysis of DNA Products:
-
Stop the reaction and extract the viral DNA.
-
Separate the DNA products by agarose gel electrophoresis.
-
Dry the gel and expose it to a phosphorimager screen or film to visualize the newly synthesized, radiolabeled viral DNA.
-
Quantify the signal to determine the level of inhibition by this compound.
Visualizations
Caption: Mechanism of action of Clevudine.
Caption: In vitro HBV polymerase assay workflows.
References
- 1. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ice-hbv.org [ice-hbv.org]
Application Notes and Protocols for Studying Viral Resistance Mechanisms Using Clevudine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a synthetic pyrimidine nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV).[1] Following administration, clevudine is phosphorylated within hepatocytes to its active form, Clevudine triphosphate.[2] This active metabolite serves as a crucial tool for investigating the mechanisms of viral resistance. This compound uniquely inhibits the HBV DNA polymerase through a non-competitive mechanism, targeting multiple stages of the viral replication cycle, including protein priming and DNA synthesis.[3][4] This multifaceted inhibition provides a valuable avenue for studying the emergence of drug-resistant HBV strains. Understanding the interactions between this compound and viral polymerase, both wild-type and mutant forms, is essential for the development of more effective and durable antiviral therapies.
These application notes provide detailed protocols for utilizing this compound to study viral resistance mechanisms, focusing on in vitro assays with HBV.
Data Presentation
Table 1: In Vitro Efficacy of Clevudine Against Wild-Type and Lamivudine-Resistant HBV
| HBV Strain | Genotype | IC50 (μM) | Cell Line | Reference |
| Wild-Type | D (ayw) | 0.9 | Human Hepatoma Cells | [4] |
| M204I Mutant | Not Specified | >20 | Huh7 | [5] |
| L180M + M204V Mutant | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Comparative Efficacy of Clevudine and Other Nucleoside Analogs Against Wild-Type HBV
| Compound | IC50 (μM) | Cell Line | Reference |
| Clevudine | 0.9 | Human Hepatoma Cells | [4] |
| Lamivudine | 0.01 - 3.3 | HBV DNA-transfected cells | [4] |
| Adefovir | 0.2 - 6.3 | Human Hepatoma Cells | [4] |
| Entecavir | Not Specified | Not Specified | Not Specified |
| Telbivudine | ~0.19 | HepG2 2.2.15 | [4] |
| Tenofovir | 2.5 | Human Hepatoma Cells | [4] |
Experimental Protocols
Protocol 1: Determination of the 50% Effective Concentration (EC50) of Clevudine in Cell Culture
This protocol describes the determination of the EC50 value of Clevudine against HBV in the HepG2.2.15 cell line, which stably expresses HBV.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Clevudine
-
96-well cell culture plates
-
Reagents for DNA extraction (e.g., QIAamp DNA Mini Kit)
-
Reagents for real-time quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Clevudine in sterile water or DMSO.
-
Perform serial dilutions of Clevudine to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of Clevudine. Include a no-drug control.
-
-
Incubation: Incubate the cells for 6 days, changing the medium with freshly prepared Clevudine every 2 days.
-
Harvesting Supernatant: After 6 days, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial kit according to the manufacturer's instructions.
-
Quantification of HBV DNA by qPCR:
-
Perform real-time qPCR to quantify the amount of HBV DNA in each sample. Use primers and probes specific for a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA.
-
-
Data Analysis:
-
Determine the percentage of inhibition of HBV replication for each Clevudine concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the Clevudine concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Protocol 2: Generation of Clevudine-Resistant HBV Mutants by Site-Directed Mutagenesis
This protocol outlines the procedure for introducing specific mutations into the HBV polymerase gene to study their effect on Clevudine susceptibility.
Materials:
-
Plasmid containing the wild-type HBV genome
-
Mutagenic primers containing the desired mutation (e.g., M204I)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the wild-type HBV plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells via heat shock.
-
Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select several colonies, grow them in liquid culture, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Protocol 3: HBV Endogenous Polymerase Assay (EPA)
This protocol describes a method to assess the activity of the HBV polymerase within intact viral nucleocapsids isolated from HBV-producing cells.
Materials:
-
HepG2.2.15 cells
-
Lysis buffer (50 mM Tris-HCl [pH 7.4], 1 mM EDTA, 1% NP-40)
-
MgCl2
-
DNase I
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM MgCl2, 50 mM NaCl, 1 mM DTT)
-
dATP, dGTP, dCTP (unlabeled)
-
[α-32P]dTTP
-
Reagents for Southern blotting or qPCR
Procedure:
-
Isolation of Intracellular Core Particles:
-
Lyse HepG2.2.15 cells with lysis buffer on ice.
-
Pellet the nuclei by centrifugation.
-
Treat the supernatant with DNase I to remove any contaminating cellular DNA.
-
-
Endogenous Polymerase Reaction:
-
Incubate the isolated core particles in the reaction buffer containing dATP, dGTP, dCTP, and [α-32P]dTTP. This allows the endogenous HBV polymerase to synthesize DNA using the viral pregenomic RNA as a template.
-
-
DNA Extraction: Extract the newly synthesized radiolabeled HBV DNA from the core particles.
-
Quantification of Polymerase Activity:
-
Southern Blotting: Separate the HBV DNA replicative intermediates by agarose gel electrophoresis, transfer to a membrane, and detect the radiolabeled DNA by autoradiography. The intensity of the bands corresponding to relaxed circular and single-stranded DNA reflects the polymerase activity.
-
qPCR: Alternatively, quantify the newly synthesized HBV DNA using real-time PCR.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying Clevudine resistance.
References
- 1. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Clevudine for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Anti-HBV Agents and Their Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
Clevudine Triphosphate: A Tool for Elucidating DNA Polymerase Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine, a synthetic thymidine nucleoside analog, has emerged as a valuable tool for the detailed investigation of DNA polymerase function, particularly in the context of antiviral drug development. Following intracellular phosphorylation to its active form, Clevudine triphosphate (CLV-TP), it exhibits potent inhibitory effects on viral DNA polymerases, most notably that of the Hepatitis B Virus (HBV). Its unique mechanism of action, which includes both competitive and non-competitive inhibition without incorporation into the nascent DNA chain, provides a distinct advantage for studying the intricacies of polymerase-substrate interactions and the dynamics of DNA synthesis.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments, and quantitative data to facilitate comparative studies.
Mechanism of Action
Clevudine is a prodrug that, upon entering the cell, is phosphorylated by cellular kinases to its active triphosphate form, CLV-TP.[1][4] CLV-TP primarily targets the HBV DNA polymerase, an enzyme crucial for the replication of the viral genome.[1] The inhibitory action of CLV-TP is multifaceted:
-
Competitive Inhibition: As a thymidine analog, CLV-TP can compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the DNA polymerase.[1]
-
Non-Competitive Inhibition and Active Site Distortion: Uniquely, CLV-TP also functions as a non-competitive inhibitor. It can bind to the polymerase and induce conformational changes that distort the active site, thereby inhibiting all functions of the polymerase, including protein priming, primer elongation, and DNA synthesis, without being incorporated into the viral DNA.[3][5][6] This mode of action is distinct from many other nucleoside analogs that act as chain terminators.[3]
-
Inhibition of Priming: CLV-TP has been shown to strongly inhibit the initiation stage of HBV protein priming, a critical first step in viral DNA synthesis.[3]
This dual mechanism of inhibition makes this compound a powerful tool for probing the different conformational states and functional domains of DNA polymerases.
Quantitative Data for Comparative Analysis
The following tables summarize key quantitative parameters related to the activity of this compound and other relevant nucleoside analogs. This data is essential for researchers designing experiments to study DNA polymerase inhibition and for professionals in drug development comparing the efficacy and selectivity of different compounds.
Table 1: Inhibition of HBV DNA Polymerase by this compound
| Parameter | Value | Enzyme Source | Assay | Reference |
| IC₅₀ (Protein Priming) | 4.89 µM | HBV Polymerase (from human cells) | In vitro Priming Assay | [3] |
| Kᵢ (DNA Elongation) | 0.68 µM | HBV Polymerase (from nucleocapsids) | Endogenous Polymerase Assay (EPA) | [3] |
| Mechanism (DNA Elongation) | Non-competitive | HBV Polymerase (from nucleocapsids) | Endogenous Polymerase Assay (EPA) | [3] |
Table 2: Comparative Pre-Steady-State Kinetic Parameters of Nucleoside Analogs with Human DNA Polymerases
| Nucleoside Analog Triphosphate | Human DNA Polymerase | kpol (s⁻¹) | Kd (µM) | Selectivity (kpol/Kd)natural dNTP / (kpol/Kd)analog | Reference |
| Adefovir-DP | β | 0.043 | 2.1 | 44 | [2] |
| λ | 0.003 | 1.1 | 250 | [2] | |
| Tenofovir-DP | β | 0.001 | 0.5 | >110,000 | [2] |
| λ | 0.002 | 0.8 | 40 | [2] | |
| Lamivudine-TP | β | 0.0003 | 0.04 | 2,700 | [2] |
| λ | 0.0002 | 0.02 | 8,000 | [2] | |
| Telbivudine-TP | β | 0.0001 | 0.2 | >122,000 | [2] |
| λ | 0.0001 | 0.3 | >86,000 | [2] | |
| Entecavir-TP | β | 0.0003 | 0.02 | 4,200 | [2] |
| λ | 0.0002 | 0.01 | 1,100 | [2] |
Experimental Protocols
Protocol 1: In Vitro HBV Protein Priming Assay
This assay measures the ability of this compound to inhibit the initiation of HBV DNA synthesis.
Materials:
-
Expression plasmids for FLAG-tagged HBV polymerase and HBV ε RNA.
-
HEK293T cells.
-
Cell lysis buffer (e.g., FLAG lysis buffer).
-
Anti-FLAG antibody-conjugated beads.
-
TMgNK priming buffer (20 mM Tris-HCl, pH 7.0, 15 mM NaCl, 10 mM KCl, 4 mM MgCl₂).
-
Protease inhibitor cocktail.
-
DTT, PMSF, RNase inhibitor.
-
Radiolabeled nucleotide (e.g., [α-³²P]dGTP).
-
This compound solution.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Expression and Purification of HBV Polymerase:
-
Co-transfect HEK293T cells with plasmids expressing FLAG-tagged HBV polymerase and HBV ε RNA.
-
After 48-72 hours, lyse the cells and immunoprecipitate the polymerase-ε RNA complex using anti-FLAG antibody-conjugated beads.
-
Wash the beads extensively to remove unbound proteins.
-
-
Priming Reaction:
-
Resuspend the beads in TMgNK priming buffer supplemented with protease inhibitors, DTT, PMSF, and RNase inhibitor.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the priming reaction by adding the radiolabeled nucleotide (e.g., [α-³²P]dGTP).
-
Incubate the reaction at 25°C for 2-4 hours with shaking.
-
-
Analysis:
-
Stop the reaction and wash the beads.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled polymerase.
-
Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC₅₀ value.
-
Protocol 2: HBV Endogenous Polymerase Assay (EPA) for Kinetic Analysis
This assay is used to determine the kinetic parameters of DNA polymerase inhibition by this compound.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15).
-
Nucleocapsid isolation buffer.
-
Reaction buffer containing dNTPs (including varying concentrations of dTTP), MgCl₂, and a radiolabeled dNTP (e.g., [α-³²P]dCTP).
-
This compound solutions of varying concentrations.
-
DNA purification reagents.
-
Scintillation counter or other method for quantifying radioactivity.
Procedure:
-
Isolation of HBV Nucleocapsids:
-
Lyse HBV-producing cells and isolate the cytoplasmic nucleocapsids containing the viral polymerase and DNA template.
-
-
Endogenous Polymerase Reaction:
-
Set up reaction mixtures containing the isolated nucleocapsids, reaction buffer with a fixed concentration of the radiolabeled dNTP, and varying concentrations of the natural substrate (dTTP).
-
For each concentration of dTTP, perform the reaction in the absence and presence of different concentrations of this compound.
-
Incubate the reactions at 37°C for a defined period.
-
-
Analysis:
-
Stop the reactions and purify the viral DNA.
-
Quantify the incorporation of the radiolabeled nucleotide using a scintillation counter or by gel electrophoresis and autoradiography.
-
Plot the reaction velocity against the substrate (dTTP) concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots) to determine the Vₘₐₓ, Kₘ, and Kᵢ values, and to elucidate the mode of inhibition (competitive vs. non-competitive).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of HBV DNA polymerase.
Experimental Workflow for In Vitro Priming Assay
Caption: Workflow for the in vitro HBV protein priming inhibition assay.
Putative Signaling Pathway of Clevudine-Induced Mitochondrial Toxicity
Caption: Putative signaling pathway of Clevudine-induced mitochondrial toxicity.
Conclusion
This compound serves as a highly specific and potent tool for the investigation of DNA polymerase activity. Its unique non-competitive inhibitory mechanism provides researchers with a means to explore allosteric regulation and conformational changes in these critical enzymes. The protocols and data presented here offer a foundation for utilizing this compound in studies aimed at understanding the fundamental mechanisms of DNA synthesis and for the development of novel antiviral therapeutics. However, researchers should remain mindful of its potential for off-target effects, particularly on mitochondrial DNA polymerase gamma, which can be further investigated using similar kinetic and cellular assays.[1]
References
- 1. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Steady State Kinetic Investigation of the Incorporation of Anti-Hepatitis B Nucleotide Analogs Catalyzed by Non-Canonical Human DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Pre-steady-state kinetic studies of the fidelity of human DNA polymerase mu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 34.237.233.138 [34.237.233.138]
Application Notes: Clevudine Triphosphate for Inhibiting HBV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a synthetic L-nucleoside analog of thymidine with potent antiviral activity against the Hepatitis B Virus (HBV). Following uptake into hepatocytes, Clevudine is metabolized by cellular kinases into its active form, Clevudine triphosphate. This active metabolite serves as a powerful inhibitor of the HBV polymerase (reverse transcriptase), a critical enzyme for viral replication. Notably, this compound employs a unique mechanism of noncompetitive inhibition, making it a valuable tool for in vitro studies of HBV replication and a subject of interest in antiviral drug development.[1][2] These notes provide an overview of its mechanism, in vitro efficacy, and detailed protocols for its application in cell culture-based HBV inhibition assays.
Mechanism of Action
This compound uniquely inhibits the HBV polymerase by binding to the enzyme and distorting its active site.[3][4] This interaction occurs in a noncompetitive manner with respect to the natural deoxynucleotide triphosphates (dNTPs).[5] Unlike many other nucleoside analogs that act as chain terminators after being incorporated into the growing viral DNA strand, this compound inhibits polymerase activity without being incorporated.[5] Its mechanism disrupts multiple key functions of the polymerase, including protein priming, primer elongation, and subsequent DNA synthesis, thereby completely halting viral genome replication.[3][6] This multi-faceted inhibition contributes to its potent anti-HBV activity.[4][6]
Data Presentation: In Vitro Efficacy of Clevudine
The following table summarizes the quantitative antiviral activity of Clevudine and its triphosphate form against HBV in various in vitro assay systems.
| Compound | Assay System | Cell Line | Endpoint | IC₅₀ / EC₅₀ Value | Reference |
| Clevudine | HBV Replication | HepG2.2.15 | HBV DNA Reduction | 0.1 µM | [6] |
| Clevudine | HBV Replication | HepAD38 | HBV DNA Reduction | 0.1 µM | [6] |
| Clevudine | DHBV Replication | Primary Duck Hepatocytes | DHBV DNA Reduction | 0.1 µM | [6] |
| This compound | In Vitro Priming Assay | Cell-free | Inhibition of Priming | ~4.89 µM | [5] |
IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of a drug's potency.
Experimental Protocols
This section provides detailed protocols for evaluating the anti-HBV activity of Clevudine in a standard cell culture model, such as the HepG2.2.15 cell line, which constitutively produces HBV particles.
Protocol 1: HBV Replication Inhibition Assay
This protocol describes the treatment of HBV-producing cells and subsequent quantification of viral DNA.
1.1. Materials
-
HepG2.2.15 cell line
-
Complete growth medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (e.g., 200 µg/mL).
-
Clevudine stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 24-well cell culture plates
-
DNA extraction kit (for viral DNA from supernatant)
-
Cell lysis buffer
-
qPCR master mix, primers, and probe for HBV DNA quantification
-
Cell viability assay kit (e.g., Neutral Red or MTS)
1.2. Cell Seeding
-
Culture HepG2.2.15 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and count the cells.
-
Seed the cells into multi-well plates at a density of 2.5 x 10⁴ cells/cm². Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
1.3. Compound Treatment
-
Prepare serial dilutions of Clevudine in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.001 µM). Include a "no-drug" (vehicle control, e.g., 0.1% DMSO) and a "no-cell" control.
-
After 24 hours of cell adherence, carefully remove the medium from the plates.
-
Add the medium containing the Clevudine dilutions to the appropriate wells.
-
Incubate the plates for a total of 9 days. Every 3 days, collect the culture medium and replenish it with fresh medium containing the respective drug concentrations. Store the collected supernatant at -80°C for later analysis.
1.4. Quantification of Extracellular HBV DNA
-
Thaw the supernatant samples collected on day 9.
-
Extract viral DNA from 100-200 µL of supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Set up a real-time qPCR reaction using a master mix, primers/probe specific for a conserved region of the HBV genome, and a portion of the extracted DNA.
-
Use a plasmid standard curve with known quantities of HBV DNA to allow for absolute quantification of viral genome equivalents (copies/mL).
-
Analyze the qPCR data to determine the reduction in extracellular HBV DNA levels for each Clevudine concentration compared to the vehicle control.
1.5. Quantification of Intracellular HBV cccDNA (Advanced Protocol) For specific measurement of covalently closed circular DNA (cccDNA), a key viral persistence reservoir, a more specialized protocol is required.
-
At the end of the treatment period (Day 9), wash the cells with PBS and lyse them.
-
Extract total DNA from the cell lysates.
-
To specifically quantify cccDNA, treat the extracted DNA with T5 exonuclease. This enzyme digests linear and relaxed circular viral DNA forms, leaving the protected cccDNA intact.
-
Following T5 exonuclease treatment, quantify the remaining cccDNA using a specific qPCR assay with primers that selectively amplify the cccDNA form.
-
Normalize cccDNA copy number to the cell number, often by quantifying a single-copy host gene (e.g., β-globin) in parallel.
1.6. Cell Viability Assay
-
In a parallel plate set up for the same treatment conditions, assess cell viability at the end of the experiment (Day 9).
-
Use a standard method like the Neutral Red uptake assay or an MTS assay according to the manufacturer's protocol.
-
Measure the absorbance and calculate the percentage of viable cells at each Clevudine concentration relative to the vehicle control.
-
This data is used to calculate the 50% cytotoxic concentration (CC₅₀) and ensure that the observed reduction in HBV DNA is not a result of drug-induced cell death.
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clevudine Triphosphate in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevudine is a nucleoside analog with potent antiviral activity against the Hepatitis B virus (HBV).[1] Its active form, Clevudine triphosphate, acts as a noncompetitive inhibitor of the HBV DNA polymerase, making it an essential tool in the high-throughput screening (HTS) of novel antiviral compounds.[2] These application notes provide detailed protocols and data for utilizing this compound as a positive control in HTS assays designed to identify new inhibitors of HBV replication.
Clevudine, a synthetic thymidine nucleoside analog, is intracellularly phosphorylated to its active triphosphate form.[2] This active metabolite, this compound, uniquely inhibits the HBV DNA polymerase through a noncompetitive mechanism, distorting the active site and thereby inhibiting protein priming, primer elongation, and DNA synthesis.[2][3] This mode of action distinguishes it from many other nucleoside analogs that act as chain terminators.
Data Presentation
The following table summarizes key quantitative data for Clevudine and its triphosphate form in relevant assays. This data is critical for establishing assay parameters and for the validation of HTS campaigns.
| Parameter | Value | Assay Type | Organism/System | Notes |
| IC50 (this compound) | 4.89 µM | In vitro HBV protein priming assay | Purified HBV polymerase-ε RNA complex from human cells | Measures the inhibition of the initial step of viral DNA synthesis. |
| Ki (this compound) | 0.68 µM | Endogenous polymerase assay (EPA) | Isolated HBV nucleocapsids | Inhibition constant determined from kinetic analysis, indicating a noncompetitive mechanism with respect to dGTP.[2] |
| EC50 (Clevudine) | 0.1 µM | Cell-based antiviral assay | HepG2 2.2.15 and HepAD38 human hepatoma cell lines | Measures the effective concentration to inhibit HBV replication in a cellular context.[3] |
| Z'-factor | 0.57 - 0.75 | High-Content Screening (HCS) Assay | HBV-infected HepG2-NTCPsec+ cells | Indicates a robust and reliable assay suitable for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.[1] |
| Signal-to-Background (S/B) Ratio | >5 | General HTS Assay Requirement | N/A | A general benchmark for a robust HTS assay, ensuring a clear distinction between positive and negative controls. |
Experimental Protocols
This section provides a detailed methodology for a non-radioactive, 384-well plate-based HTS assay for HBV polymerase inhibitors, using this compound as a positive control. This protocol is adapted from established methods for screening viral polymerase inhibitors.[4][5]
Principle of the Assay
This assay measures the DNA polymerase activity of the HBV reverse transcriptase (RT) domain. A biotinylated DNA template is immobilized on a streptavidin-coated plate. The HBV polymerase then uses this template to incorporate digoxigenin (DIG)-labeled dUTP into a new DNA strand. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal. Inhibitors of the polymerase will reduce the signal.
Materials and Reagents
-
Enzyme: Highly purified recombinant HBV polymerase (RT domain)
-
Plate: 384-well streptavidin-coated high-binding plates
-
Template/Primer: Biotinylated poly(dA)/oligo(dT) or similar DNA template-primer
-
Substrates: dATP, dCTP, dGTP, and DIG-dUTP
-
Positive Control: this compound
-
Negative Control: DMSO (vehicle)
-
Detection Antibody: Anti-Digoxigenin-POD, Fab fragments
-
Substrate for Detection: TMB (3,3',5,5'-Tetramethylbenzidine) or a chemiluminescent substrate
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Nonidet P-40
-
Wash Buffer: PBS with 0.05% (v/v) Tween-20
-
Stop Solution: 1 M H₂SO₄ (for colorimetric assay)
-
-
Instruments:
-
Multichannel pipettes or automated liquid handler
-
Plate washer
-
Plate reader (spectrophotometer or luminometer)
-
Experimental Workflow
Caption: High-throughput screening workflow for HBV polymerase inhibitors.
Step-by-Step Protocol
-
Plate Preparation:
-
Prepare the biotinylated template/primer solution in assay buffer.
-
Add 25 µL of the template/primer solution to each well of a 384-well streptavidin-coated plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with 100 µL of wash buffer per well.
-
-
Compound and Enzyme Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Using an automated liquid handler or multichannel pipette, add 1 µL of the compound solutions, this compound (e.g., final concentration ranging from 0.1 µM to 100 µM for IC50 determination), or DMSO to the appropriate wells.
-
Prepare the HBV polymerase solution in assay buffer.
-
Add 12 µL of the enzyme solution to each well.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Incubation:
-
Prepare the dNTP mix (containing dATP, dCTP, dGTP, and DIG-dUTP) in assay buffer. The final concentration of each dNTP should be optimized for the assay (e.g., 10 µM).
-
Add 12 µL of the dNTP mix to each well to start the reaction.
-
Incubate the plate for 2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with 100 µL of wash buffer per well.
-
Prepare the anti-DIG-POD antibody solution in wash buffer (e.g., 1:5000 dilution).
-
Add 25 µL of the antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 100 µL of wash buffer per well.
-
Add 25 µL of the detection substrate (e.g., TMB) to each well.
-
Incubate at room temperature until sufficient color development (typically 10-30 minutes).
-
If using TMB, add 25 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm (for TMB) or the luminescence signal on a plate reader.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Signaling Pathways and Mechanisms of Action
Intracellular Activation of Clevudine
Clevudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. This process is carried out by host cellular kinases.
Caption: Intracellular phosphorylation cascade of Clevudine.
Mechanism of HBV Polymerase Inhibition
This compound acts as a noncompetitive inhibitor of the HBV DNA polymerase. It binds to the polymerase at a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This prevents the incorporation of natural deoxynucleoside triphosphates (dNTPs) and halts viral DNA synthesis.
Caption: Noncompetitive inhibition of HBV polymerase by this compound.
References
- 1. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clevudine Triphosphate In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Clevudine triphosphate in in vitro experiments.
Troubleshooting Guide
Low in vitro efficacy of this compound can stem from various factors, from experimental setup to specific cellular mechanisms. This guide provides a structured approach to identifying and resolving common issues.
Question 1: My EC50/IC50 values for Clevudine are significantly higher than expected. What are the potential causes?
Answer:
Several factors can contribute to unexpectedly high EC50/IC50 values, indicating reduced antiviral efficacy. Consider the following possibilities:
-
Suboptimal Intracellular Phosphorylation: Clevudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. Inefficient phosphorylation is a common reason for reduced activity.[1][2]
-
Cell Line-Specific Kinase Activity: The cellular kinases responsible for phosphorylating Clevudine may have varying levels of activity in different cell lines. For instance, hepatoma cell lines might metabolize Clevudine differently than primary human hepatocytes (PHH).[3] In primary hepatocytes, the conversion of the 5'-monophosphate to the 5'-diphosphate can be a rate-limiting step.[3]
-
Competition for Kinases: If the experimental system involves co-administration of other nucleoside analogs, there might be competition for the same cellular kinases, leading to reduced phosphorylation of Clevudine.
-
-
Drug Stability and Degradation:
-
Storage and Handling: Ensure that the this compound stock solutions are stored correctly, typically at -20°C or lower, and are not subjected to multiple freeze-thaw cycles.
-
Stability in Culture Media: While specific data on this compound's stability in cell culture media is limited, nucleoside triphosphates can be susceptible to degradation at 37°C. It is advisable to prepare fresh dilutions for each experiment and minimize the time the compound spends in the incubator before interacting with the cells. The stability of nucleoside triphosphates in aqueous solutions is pH-dependent, with optimal stability generally observed at a pH of 8 to 10.[4]
-
-
Assay Conditions:
-
Cell Density: The density of cells at the time of treatment can influence the apparent efficacy of the drug. Very high cell densities might lead to a "cell density effect," where the per-cell drug concentration is effectively lowered.
-
Virus Titer: The amount of virus used to infect the cells can impact the EC50 value. A very high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the drug at lower concentrations.
-
Incubation Time: The duration of drug exposure should be sufficient to allow for intracellular phosphorylation and inhibition of viral replication. Peak intracellular levels of this compound are observed after approximately 8 hours.[3]
-
-
HBV Genotype and Resistance Mutations:
Question 2: How can I confirm that low efficacy is due to poor intracellular phosphorylation?
Answer:
To investigate the role of intracellular phosphorylation, you can perform the following:
-
Quantify Intracellular this compound Levels: The most direct method is to measure the concentration of the active triphosphate form within the cells using High-Performance Liquid Chromatography (HPLC). This will confirm whether the parent drug is being effectively converted to its active form.
-
Use a Different Cell Line: Compare the efficacy of Clevudine in your current cell line with a cell line known to have high kinase activity for nucleoside analogs, such as primary human hepatocytes or another well-characterized hepatoma cell line.
-
Co-administer with Kinase Modulators: While more exploratory, certain compounds can modulate the activity of cellular kinases. However, this approach requires careful validation to avoid off-target effects.
Question 3: My cytotoxicity assay (e.g., MTT) shows high cell death even at low Clevudine concentrations. What could be the issue?
Answer:
High cytotoxicity at low drug concentrations can be due to several factors:
-
Incorrect Drug Concentration: Double-check all calculations for your stock solutions and serial dilutions.
-
Contamination: Ensure that your drug stock and cell cultures are not contaminated with bacteria, fungi, or mycoplasma.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Clevudine, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells. Always include a solvent-only control in your experiments.
-
Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Assay-Specific Artifacts: For MTT assays, ensure that the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Clevudine is a nucleoside analog that, once converted to its active triphosphate form inside the cell, acts as an inhibitor of the hepatitis B virus (HBV) DNA polymerase. It functions as a non-competitive inhibitor and is not incorporated into the viral DNA.
Q2: Which cell line is most appropriate for in vitro testing of Clevudine?
A2: The HepG2.2.15 cell line is a commonly used and well-characterized human hepatoblastoma cell line that stably expresses HBV. It is a suitable model for screening antiviral compounds against HBV. However, for studies on metabolism and phosphorylation, primary human hepatocytes (PHH) are considered the gold standard as they more accurately reflect the in vivo environment. Keep in mind that HepG2.2.15 cells may have different biological features, including proliferation and invasion ability, compared to the parental HepG2 cells.[7][8]
Q3: What are the expected EC50 and IC50 values for this compound?
A3: The EC50 and IC50 values can vary depending on the cell line, HBV genotype, and the presence of resistance mutations. Below is a summary of reported values for Clevudine.
Table 1: In Vitro Efficacy of Clevudine Against Wild-Type and Resistant HBV
| Compound | Virus Strain | Cell Line | Assay | EC50 / IC50 (µM) | Reference |
| Clevudine | Wild-Type HBV | HepG2.2.15 | Antiviral | 0.1 | |
| Clevudine | Wild-Type HBV | HepG2 | Antiviral | Varies by DNA species | |
| Clevudine | M204I Mutant | - | Antiviral | >100 | |
| Clevudine | L180M + M204V | - | Antiviral | >100 | |
| Clevudine | M204V alone | - | Antiviral | 1.5 |
Q4: How stable is this compound in solution?
A4: The intracellular half-life of this compound is approximately 11 hours.[3] For in vitro experiments, it is recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment to minimize degradation. The stability of nucleoside triphosphates in aqueous solutions is generally better at a slightly alkaline pH (around 8-10).[4]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using HepG2.2.15 Cells
This protocol outlines the steps to determine the 50% effective concentration (EC50) of Clevudine against HBV in HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) to detect HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat the cells with a serial dilution of this compound. Include a "no-drug" control and a "mock-infected" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period of 6-9 days. Replace the culture medium with fresh medium containing the appropriate drug concentration every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using a validated qPCR assay.
-
Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration compared to the "no-drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes how to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line (e.g., HepG2.2.15 or parental HepG2)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a "no-drug" control and a "solvent" control if applicable.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "no-drug" control. Determine the 50% cytotoxic concentration (CC50) value from the dose-response curve.
Protocol 3: Quantification of Intracellular this compound by HPLC
This protocol provides a general workflow for quantifying the intracellular concentration of this compound.
Materials:
-
Treated cells
-
Cold PBS
-
Trichloroacetic acid (TCA) or methanol for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
This compound standard
Procedure:
-
Cell Harvesting: After drug treatment, wash the cells with cold PBS and harvest them.
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 60% methanol or TCA).
-
Neutralization (if using TCA): If TCA is used for extraction, neutralize the extract.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a validated method with a suitable mobile phase to separate this compound from other cellular components.
-
Quantification: Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.
-
Normalization: Normalize the quantified amount of this compound to the number of cells used for the extraction.
Visualizations
Caption: Intracellular activation of Clevudine and its mechanism of action.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Experimental workflow for in vitro efficacy and cytotoxicity testing.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of clevudine-resistant mutants of hepatitis B virus isolated from chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clevudine Triphosphate Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Clevudine triphosphate concentration for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Clevudine and how does its active form, this compound, work?
A1: Clevudine is a nucleoside analog that demonstrates potent antiviral activity against the Hepatitis B virus (HBV).[1] In cell culture, Clevudine is converted to its active form, Clevudine 5'-triphosphate.[1] This active metabolite functions as a non-competitive inhibitor of the HBV DNA polymerase, which is essential for viral replication.[2] Unlike some other nucleoside analogs, this compound does not act as a chain terminator and is not incorporated into the viral DNA.[3] Instead, it binds to the polymerase, inhibiting its activity and thereby halting viral replication.[2][3]
Q2: What is the recommended starting concentration of Clevudine for in vitro experiments?
A2: The optimal concentration of Clevudine can vary depending on the cell line being used. Based on published data, a good starting point for many liver cell lines is around 0.1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How is Clevudine metabolized within the cells to its active triphosphate form?
A3: Clevudine is phosphorylated intracellularly by cellular kinases to its active 5'-triphosphate form.[4] This process is crucial for its antiviral activity, as the monophosphate and diphosphate forms of Clevudine do not show inhibitory effects on the HBV polymerase.[3]
Data Presentation
Table 1: Effective Concentrations (EC50) of Clevudine in Various Liver Cell Lines
| Cell Line | EC50 (µM) | Notes |
| HepG2 2.2.15 | 0.1 | A human hepatoma cell line that stably expresses the HBV genome.[5] |
| HepAD38 | 0.1 | A human hepatoma cell line with tetracycline-inducible HBV replication.[5][6] |
| Primary Human Hepatocytes | ~0.1 (IC50) | Closely represents in vivo liver metabolism.[5] |
| Primary Duck Hepatocytes | 0.1 (IC50) | Used in the duck hepatitis B virus (DHBV) model.[5] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (HBV DNA Reduction Assay)
This protocol outlines a general method for assessing the antiviral efficacy of Clevudine by measuring the reduction in extracellular HBV DNA.
-
Cell Seeding: Plate HBV-producing cells (e.g., HepG2 2.2.15 or induced HepAD38) in 24- or 48-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, remove the culture medium and add fresh medium containing a serial dilution of Clevudine. Include a vehicle control (e.g., DMSO) and a positive control (another known HBV inhibitor).
-
Incubation: Incubate the plates for a predetermined period (e.g., 3-7 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the concentration of Clevudine that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of HBV DNA reduction against the log of the Clevudine concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol describes how to evaluate the potential cytotoxic effects of Clevudine using a standard MTT assay.
-
Cell Seeding: Plate the desired liver cell line (e.g., HepG2, Huh7) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of Clevudine used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Clevudine that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the log of the Clevudine concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Antiviral Effect Observed
-
Question: My experiment shows little to no reduction in HBV DNA levels, even at concentrations where Clevudine should be effective. What could be the problem?
-
Answer:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not support robust viral replication, making it difficult to observe a drug effect.
-
Compound Stability: Prepare fresh Clevudine solutions for each experiment. The stability of the compound in your specific culture medium and storage conditions should be considered.
-
Drug-Resistant Virus: If you are using a persistently infected cell line, it's possible that a drug-resistant HBV mutant has emerged. The most common resistance mutation associated with Clevudine is M204I in the viral polymerase.[7] Consider sequencing the polymerase gene of your viral stock.
-
Assay Sensitivity: Verify the sensitivity and linearity of your qPCR assay for HBV DNA quantification. Issues with primers, probes, or the standard curve can lead to inaccurate results.
-
Issue 2: Higher Than Expected Cytotoxicity
-
Question: I'm observing significant cell death at concentrations of Clevudine that are reported to be non-toxic. Why might this be happening?
-
Answer:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to cytotoxic effects. It is crucial to determine the CC50 for your specific cell line.
-
Mitochondrial Toxicity: Although generally considered to have a low risk of mitochondrial toxicity in short-term in vitro studies, long-term exposure or use in sensitive cell lines could potentially lead to mitochondrial dysfunction.[8][9][10][11] Consider evaluating mitochondrial health through assays that measure mitochondrial membrane potential or oxygen consumption.
-
Compound Purity and Solvent Effects: Ensure the purity of your Clevudine stock. Impurities could contribute to cytotoxicity. Also, verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.5%).
-
Interaction with Other Media Components: Some components in the cell culture medium could potentially interact with Clevudine, leading to increased cytotoxicity.
-
Issue 3: High Variability Between Replicates
-
Question: I'm seeing a lot of variability in the results between my replicate wells. What are the common causes for this?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of cells, media, and compounds. Use calibrated pipettes and be mindful of technique to avoid introducing errors.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Cell Clumping: Uneven cell distribution due to clumping can lead to significant variability. Ensure a single-cell suspension before plating.
-
Incomplete Solubilization in MTT Assay: Incomplete dissolution of formazan crystals will lead to inaccurate absorbance readings. Ensure thorough mixing and complete solubilization before reading the plate.
-
Issue 4: Suspected Clevudine Resistance
-
Question: I suspect my HBV cell line has developed resistance to Clevudine. How can I confirm this and what are my options?
-
Answer:
-
Confirmation of Resistance: The primary method to confirm Clevudine resistance is through genotypic analysis of the HBV polymerase gene to identify known resistance mutations, such as M204I.[7]
-
Alternative Antivirals: For HBV strains with the M204I mutation, other nucleos(t)ide analogs may still be effective. Studies have shown that adefovir and tenofovir can be effective against Clevudine-resistant mutants.[7] Combination therapy, such as Clevudine plus adefovir, has also been shown to be effective in suppressing resistant virus.[12] Entecavir is another option, although its efficacy can be reduced in the presence of lamivudine resistance mutations, which often accompany the M204I mutation.[13] It is recommended to test the susceptibility of the resistant virus to a panel of alternative antiviral agents in vitro.
-
Mandatory Visualizations
Caption: HBV Replication Cycle and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating Clevudine's Antiviral Activity and Cytotoxicity.
References
- 1. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line HepAD38 (CVCL_M177) [cellosaurus.org]
- 7. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term therapy with clevudine for chronic hepatitis B can be associated with myopathy characterized by depletion of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial myopathy caused by clevudine therapy in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of Clevudine-Resistant Chronic Hepatitis B: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
How to resolve Clevudine triphosphate solubility issues
Welcome to the technical support center for Clevudine triphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For most in vitro applications, this compound can be dissolved in sterile, nuclease-free deionized water (dH₂O).[1] It is crucial to ensure the water is of high purity to avoid contamination and degradation of the compound.
Q2: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause and how can I prevent this?
A2: Cloudiness or precipitation can be due to several factors, including incorrect pH, low temperature, or high concentration. Nucleoside triphosphates, including this compound, are most stable in aqueous solutions with a pH above 7.5.[2] We recommend preparing a stock solution in a buffer with a pH between 8.0 and 10.0 to enhance both solubility and stability. Tris-HCl or TE buffer at a suitable pH can be good starting points. Avoid acidic conditions, as they can lead to rapid hydrolysis of the triphosphate chain.
Q3: What is the optimal pH for storing this compound solutions?
A3: For long-term stability, aqueous solutions of nucleoside triphosphates should be maintained at a pH greater than 7.5.[2] The slowest degradation is observed at approximately pH 8.3 for many nucleotides.[2] Storing the solution in small, single-use aliquots at -20°C or below is also highly recommended to prevent degradation from repeated freeze-thaw cycles.
Q4: I purchased this compound as a triethylammonium salt. Does this affect how I should handle it?
A4: this compound is often supplied as a triethylammonium (Et₃NH⁺) salt to improve its stability and handling as a lyophilized powder.[3] When preparing an aqueous solution, the triethylammonium salt will readily dissolve. For most applications, the presence of the triethylammonium counter-ion will not interfere with the experiment. However, for highly sensitive assays, it may be desirable to prepare the solution in a buffer that will effectively control the final pH.
Q5: What is the maximum concentration of this compound I can expect to achieve in an aqueous solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | 1. Inappropriate solvent.2. Low pH of the solvent.3. Low temperature. | 1. Use high-purity, nuclease-free water or a suitable buffer.2. Adjust the pH of the solvent to 8.0-10.0 using a base like NaOH or a buffer such as Tris-HCl.3. Gently warm the solution to room temperature. Sonication for short periods may also aid dissolution. |
| The solution is cloudy or a precipitate forms after initial dissolution. | 1. The concentration is too high for the given conditions.2. The pH of the solution has dropped.3. The solution has been stored improperly. | 1. Dilute the solution with a pH-adjusted buffer.2. Check and adjust the pH of the solution to the 8.0-10.0 range.3. Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Loss of activity in biological assays. | 1. Degradation of the triphosphate to diphosphate or monophosphate.2. Contamination with nucleases. | 1. Prepare fresh solutions from lyophilized powder. Ensure the storage buffer pH is between 8.0 and 10.0.2. Use sterile, nuclease-free water and labware. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (lyophilized powder, as triethylammonium salt)
-
Nuclease-free water
-
1 M Tris-HCl, pH 8.0
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 500.16 g/mol .[3]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the buffer: Prepare a working buffer of 10 mM Tris-HCl, pH 8.0, by diluting the 1 M stock in nuclease-free water.
-
Dissolve the compound: Add the appropriate volume of the 10 mM Tris-HCl, pH 8.0 buffer to the tube containing the this compound powder.
-
Mix thoroughly: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to room temperature.
-
Verify the pH: Check the pH of the final solution and adjust to 8.0 if necessary.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile, nuclease-free tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Simplified mechanism of action of Clevudine.
References
Technical Support Center: Protocol Refinement for Clevudine Triphosphate Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clevudine triphosphate in antiviral assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Clevudine is a synthetic thymidine nucleoside analog. After administration, it is converted within hepatocytes to its active form, this compound.[1] This active metabolite inhibits the hepatitis B virus (HBV) DNA polymerase, an enzyme crucial for viral replication. This compound acts as a non-competitive inhibitor of the viral polymerase, distorting the active site to halt DNA synthesis.[2][3] It can also be incorporated into the growing viral DNA chain, leading to premature chain termination.[1]
Q2: How is Clevudine metabolized to its active triphosphate form?
A2: Clevudine is phosphorylated intracellularly to its monophosphate form, then to the diphosphate, and finally to the active 5'-triphosphate metabolite.[4][5] In primary human hepatocytes, the conversion of the 5'-monophosphate to the 5'-diphosphate is the rate-limiting step.[4] The triphosphate form has a long intracellular half-life, contributing to its sustained antiviral activity.[1]
Q3: What are the primary cell lines used for in vitro Clevudine antiviral assays?
A3: The most commonly used cell lines are the human hepatoma cell lines HepG2.2.15 and HepAD38.[6] These cell lines stably express HBV and are reliable models for studying viral replication and its inhibition by antiviral compounds like Clevudine.[6][7]
Q4: What are the known resistance mutations associated with Clevudine?
A4: The primary resistance mutation associated with Clevudine is the M204I mutation in the reverse transcriptase domain of the HBV polymerase.[6][8] This mutation can occur alone or in combination with other mutations.[6] HBV strains with the M204I mutation show significantly reduced susceptibility to Clevudine.[6]
II. Troubleshooting Guides
A. Cell-Based HBV Replication Inhibition Assay
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, leading to variations in cell number and viral replication levels.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
Possible Cause: Pipetting errors during the addition of Clevudine or other reagents.
-
Solution: Calibrate pipettes regularly. Use fresh pipette tips for each well to avoid cross-contamination.
-
Possible Cause: Edge effects in the multi-well plate, where wells on the perimeter of the plate behave differently from interior wells.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Problem 2: Low or no inhibition of HBV replication at expected Clevudine concentrations.
-
Possible Cause: The HBV strain being used may have pre-existing resistance mutations.
-
Solution: Sequence the HBV polymerase gene of the viral stock to check for resistance mutations like M204I.
-
Possible Cause: Degradation of the Clevudine stock solution.
-
Solution: Prepare fresh dilutions of Clevudine from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the incubation time with Clevudine and ensure that the multiplicity of infection (MOI) is appropriate for the cell line being used.
Problem 3: High background signal in qPCR analysis of HBV DNA.
-
Possible Cause: Contamination of reagents or samples with HBV DNA.
-
Solution: Use separate, dedicated areas for pre-PCR and post-PCR manipulations. Use aerosol-resistant pipette tips. Run no-template controls (NTCs) to check for contamination.
-
Possible Cause: Primer-dimer formation.
-
Solution: Optimize primer concentrations and annealing temperature. A melt curve analysis at the end of the qPCR run can help identify primer-dimers.
B. Endogenous Polymerase Assay (EPA)
Problem 1: Low signal or no detection of HBV DNA synthesis.
-
Possible Cause: Inefficient isolation of HBV nucleocapsids.
-
Solution: Optimize the cell lysis and nucleocapsid isolation protocol. Ensure that all steps are performed at the recommended temperature to maintain polymerase activity.
-
Possible Cause: Degradation of the HBV polymerase.
-
Solution: Work quickly and on ice during the isolation procedure. Use freshly prepared buffers with protease inhibitors.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Optimize the concentration of dNTPs (including the radiolabeled dNTP), MgCl2, and the reaction temperature and time.
Problem 2: Inconsistent inhibition by this compound.
-
Possible Cause: Degradation of this compound.
-
Solution: Aliquot and store this compound at -80°C. Thaw on ice immediately before use and avoid multiple freeze-thaw cycles.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Carefully verify the concentration of the stock solution and perform serial dilutions accurately.
C. Cellular Uptake Assay
Problem 1: High non-specific binding of radiolabeled Clevudine.
-
Possible Cause: Inadequate washing of cells after incubation with the radiolabeled compound.
-
Solution: Increase the number and volume of washes with ice-cold PBS. Ensure complete removal of the washing buffer between steps.
-
Possible Cause: Binding of the radiolabeled compound to the plastic of the culture plate.
-
Solution: Pre-coat the plates with a blocking agent like bovine serum albumin (BSA). Include control wells without cells to measure background binding to the plate.
Problem 2: Low uptake of radiolabeled Clevudine.
-
Possible Cause: Low cell viability.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
-
Possible Cause: Short incubation time.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for maximal uptake.
III. Quantitative Data Summary
Table 1: In Vitro Activity of Clevudine Against Wild-Type and Resistant HBV
| HBV Strain | Cell Line | IC50 / EC50 (µM) | Reference |
| Wild-Type | HepG2.2.15 | 0.1 | [6] |
| Wild-Type | HepAD38 | 0.1 | [6] |
| M204I Mutant | - | >100 | [6] |
Table 2: Intracellular Concentration of this compound
| Cell Type | Clevudine Concentration | Incubation Time | Intracellular this compound Concentration | Reference |
| Primary Human Hepatocytes | 1 µM | 8 hours (peak) | 41.3 ± 8.4 pmols/10^6 cells (~10 µM) | [4] |
IV. Experimental Protocols & Methodologies
A. Cell-Based HBV Replication Inhibition Assay
This assay measures the ability of Clevudine to inhibit HBV replication in a cell culture system.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that will result in a confluent monolayer at the end of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Clevudine. Include a "no drug" control.
-
Incubation: Incubate the plate for a defined period (e.g., 6 days), replacing the media with fresh media containing the appropriate concentration of Clevudine every 2-3 days.
-
Harvesting Supernatant: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using a real-time PCR (qPCR) assay with primers and a probe specific for the HBV genome.
-
Data Analysis: Determine the concentration of Clevudine that inhibits HBV replication by 50% (IC50) by plotting the percentage of HBV DNA inhibition against the log of the Clevudine concentration.
B. Endogenous Polymerase Assay (EPA)
This assay directly measures the effect of this compound on the activity of the HBV polymerase within isolated viral nucleocapsids.
Methodology:
-
Cell Culture and Lysis: Culture HepAD38 cells and induce HBV replication. Lyse the cells to release the cytoplasmic contents.
-
Nucleocapsid Isolation: Isolate the HBV nucleocapsids from the cell lysate by polyethylene glycol (PEG) precipitation or ultracentrifugation.
-
Polymerase Reaction: Resuspend the nucleocapsids in a reaction buffer containing dATP, dGTP, dCTP, and a radiolabeled dTTP (e.g., [α-³²P]dTTP), along with MgCl₂.
-
Inhibition with this compound: Set up parallel reactions containing serial dilutions of this compound.
-
Incubation: Incubate the reactions at 37°C to allow the endogenous polymerase to synthesize DNA.
-
DNA Precipitation and Quantification: Stop the reaction and precipitate the newly synthesized radiolabeled DNA. Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits the polymerase activity by 50% (IC50).
C. Cellular Uptake Assay
This assay measures the accumulation of Clevudine inside cells.
Methodology:
-
Cell Seeding: Seed hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a multi-well plate.
-
Incubation with Radiolabeled Clevudine: Incubate the cells with a known concentration of radiolabeled Clevudine (e.g., [³H]Clevudine) for various time points.
-
Washing: At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular radiolabeled compound.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification of Radioactivity: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Protein Quantification: Determine the total protein concentration in the lysate to normalize the uptake data.
-
Data Analysis: Express the cellular uptake as the amount of radiolabeled Clevudine per milligram of total cellular protein.
V. Visualizations
References
- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 2. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment Efficacy and Safety of Clevudine Therapy in Naïve Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Clevudine-Resistant Mutants of Hepatitis B Virus Isolated from Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Clevudine triphosphate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize the off-target effects of Clevudine triphosphate in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on distinguishing off-target mitochondrial effects from on-target antiviral activity.
Issue 1: High Cell Death Observed at Effective Antiviral Concentrations
Question: I am observing significant cytotoxicity in my cell line (e.g., HepG2) at concentrations where Clevudine is expected to show anti-HBV activity. How can I determine if this is due to off-target mitochondrial toxicity?
Answer:
It is crucial to differentiate between general cytotoxicity and specific mitochondrial toxicity, as long-term clevudine therapy can be associated with myopathy characterized by the depletion of mitochondrial DNA (mtDNA)[1].
Recommended Troubleshooting Workflow:
-
Dose-Response and Time-Course Analysis:
-
Perform a detailed dose-response experiment with a broad range of Clevudine concentrations.
-
Include multiple time points (e.g., 24, 48, 72, 96 hours) to assess the onset of toxicity. Mitochondrial toxicity from nucleoside analogs often manifests after prolonged exposure.
-
-
Parallel Viability and Cytotoxicity Assays:
-
MTT or PrestoBlue™ Assay: Measures metabolic activity, which can be an early indicator of mitochondrial dysfunction.
-
LDH Release Assay: Measures plasma membrane integrity. A significant increase in LDH release early on might suggest general cytotoxicity rather than a specific mitochondrial effect.
-
-
Specific Mitochondrial Function Assays:
-
mtDNA Quantification: Measure the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using qPCR. A decrease in this ratio is a hallmark of Clevudine's primary off-target effect[1].
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use dyes like JC-1 or TMRM. A collapse in ΔΨm is an early event in mitochondrial apoptosis.
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to directly measure mitochondrial respiration. A decrease in basal and maximal respiration indicates impaired mitochondrial function.
-
Logical Troubleshooting Flowchart:
References
Technical Support Center: Optimization of Incubation Times for Clevudine Triphosphate Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of incubation times for Clevudine triphosphate studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time to achieve peak intracellular concentrations of this compound?
A1: Based on studies in primary human hepatocytes, this compound levels peak at approximately 8 hours of incubation.[1] Therefore, an incubation period of 8 hours is recommended to achieve maximal intracellular concentrations of the active metabolite.
Q2: What is the intracellular half-life of this compound?
A2: The initial intracellular half-life of this compound in primary human hepatocytes is approximately 11 hours.[1] This relatively long half-life contributes to its sustained antiviral activity.[2]
Q3: What is the rate-limiting step in the intracellular phosphorylation of Clevudine?
A3: In primary human hepatocytes, the conversion of Clevudine monophosphate to Clevudine diphosphate is the rate-limiting step in the phosphorylation cascade.[1]
Q4: Which enzymes are responsible for the phosphorylation of Clevudine?
A4: The initial phosphorylation of Clevudine to its monophosphate form can be catalyzed by the mitochondrial isoform of thymidine kinase (TK2). The subsequent phosphorylation steps to the diphosphate and active triphosphate forms are carried out by other cellular kinases.
Q5: How does the Clevudine concentration affect the formation of its triphosphate metabolite?
A5: The level of Clevudine phosphorylation is dependent on the exogenous drug concentration and the duration of exposure.[1] Higher concentrations of Clevudine will generally lead to higher intracellular levels of the triphosphate form, up to a saturation point of the phosphorylating enzymes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | Inadequate incubation time. | Optimize incubation time. Based on kinetic studies, peak levels are observed around 8 hours.[1] |
| Cell lysis or extraction inefficiency. | Ensure complete cell lysis. Use a validated extraction protocol with cold reagents to minimize enzymatic degradation. A common method involves extraction with 6% trichloroacetic acid.[3][4] | |
| Degradation of this compound. | Keep samples on ice during processing and store extracts at -80°C. Avoid multiple freeze-thaw cycles. | |
| Low activity of phosphorylating enzymes. | Use a cell line known to have high kinase activity (e.g., HepG2 cells). Ensure cells are healthy and in the logarithmic growth phase. | |
| High variability between replicate samples | Inconsistent cell numbers. | Accurately count cells before seeding and at the time of harvest to normalize the results to cell number. |
| Incomplete removal of extracellular Clevudine. | Wash cell pellets thoroughly with ice-cold phosphate-buffered saline (PBS) before extraction. | |
| Pipetting errors during extraction or sample preparation for HPLC. | Use calibrated pipettes and ensure thorough mixing at each step. | |
| Poor peak resolution or shape in HPLC analysis | Inappropriate mobile phase composition. | Use a reversed-phase ion-pair HPLC method. A common mobile phase consists of a buffer with an ion-pairing agent like tetrabutylammonium hydroxide.[3] |
| Column degradation. | Use a guard column to protect the analytical column. If performance declines, regenerate or replace the column.[5] | |
| Sample overload. | Inject a smaller volume of the cell extract or dilute the sample. | |
| Co-elution of this compound with other cellular components | Non-optimal HPLC gradient. | Adjust the gradient elution program to improve the separation of the analyte of interest from other cellular nucleotides like ATP.[3] |
| Matrix effects in LC-MS/MS. | Use an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Primary Human Hepatocytes
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~ 8 hours | [1] |
| Intracellular Half-life (t1/2) | ~ 11 hours | [1] |
| Average Intracellular Concentration (at 1 µM Clevudine) | 41.3 ± 8.4 pmols/10^6 cells (~10 µM) | [1] |
Table 2: In Vitro Antiviral Activity of Clevudine
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2.2.15 | EC50 | 0.1 | |
| HepAD38 | EC50 | 0.1 | |
| In vitro priming assay | IC50 (Clevudine-TP) | 4.89 |
Experimental Protocols
Protocol for Intracellular this compound Extraction
This protocol is adapted from methods for extracting intracellular nucleoside triphosphates.[3][4]
-
Cell Seeding: Seed cells (e.g., HepG2, primary human hepatocytes) in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Incubation with Clevudine: Treat the cells with the desired concentration of Clevudine for the specified incubation times (e.g., a time-course from 2 to 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 6% trichloroacetic acid (TCA).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant (which contains the nucleotides) to a new tube.
-
Neutralize the TCA by adding an appropriate volume of 5 M K2CO3. The pH should be between 6.5 and 7.0.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
-
Sample Storage: The neutralized extracts can be stored at -80°C until HPLC analysis.
Protocol for HPLC Analysis of this compound
This protocol is based on a reversed-phase ion-pair HPLC method for the separation of nucleoside triphosphates.[3]
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., Symmetry C18, 3.5 µm, 150 x 4.6 mm) is suitable. A guard column is recommended.
-
Mobile Phase:
-
Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, and 0.25% MeOH, adjusted to pH 6.9.
-
Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, and 30% MeOH, adjusted to pH 7.0.
-
-
Gradient Program:
-
0-30 min: 40% to 60% Solvent B
-
30-60 min: Hold at 60% Solvent B
-
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 254 nm.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the cell extracts.
Mandatory Visualizations
Caption: Intracellular phosphorylation pathway of Clevudine.
Caption: Experimental workflow for this compound quantification.
References
- 1. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eclass.uoa.gr [eclass.uoa.gr]
Addressing batch-to-batch variability of synthetic Clevudine triphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Clevudine triphosphate. Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active form of the antiviral drug Clevudine, used in the treatment of Hepatitis B virus (HBV) infection. It is a synthetic nucleoside analog that, in its triphosphate form, inhibits the HBV DNA polymerase. This inhibition occurs through competition with the natural substrate, deoxythymidine triphosphate (dTTP), leading to the termination of the viral DNA chain elongation process and thereby suppressing viral replication.[1]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability of synthetic this compound can stem from several factors throughout the manufacturing process. These include:
-
Purity of starting materials: The quality of the initial Clevudine nucleoside and phosphorylating agents can significantly impact the final product.
-
Incomplete or side reactions: The multi-step phosphorylation process can sometimes be incomplete or lead to the formation of impurities such as the monophosphate and diphosphate forms.
-
Purification effectiveness: The efficiency of purification methods, such as HPLC, in removing unreacted starting materials, byproducts, and other impurities is crucial.
-
Stability and degradation: this compound is susceptible to hydrolysis, leading to the formation of Clevudine diphosphate and monophosphate. Improper handling and storage can accelerate this degradation.[2]
Q3: How can I assess the purity and integrity of my this compound batch?
A3: The purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its potential impurities, allowing for quantification of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or lower. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Solutions should be prepared in a buffer at a slightly basic pH (around 7.5) to reduce hydrolysis of the triphosphate chain.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with synthetic this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent antiviral activity between batches | Variable purity of this compound. The presence of inactive or less active impurities (e.g., monophosphate, diphosphate) can dilute the effective concentration of the triphosphate form. | 1. Verify Purity: Re-analyze the purity of each batch using a validated HPLC or LC-MS method. Refer to the Experimental Protocols section for a general HPLC method. 2. Quantify Active Compound: If possible, quantify the exact concentration of the triphosphate form in each batch. 3. Contact Supplier: If purity is below specification, contact the supplier for a certificate of analysis or a replacement batch. |
| Degradation of this compound. Improper storage or handling can lead to the hydrolysis of the triphosphate to the less active diphosphate and monophosphate forms. | 1. Check Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of the lyophilized powder. 3. Perform Stability Check: If you suspect degradation, re-analyze an aliquot of your stock solution by HPLC to check for the presence of degradation products. | |
| Unexpected peaks in HPLC or LC-MS analysis | Presence of synthesis-related impurities. These can include unreacted starting materials, byproducts of the phosphorylation reaction, or residual solvents. | 1. Identify Impurities: Attempt to identify the unexpected peaks using mass spectrometry. Common impurities for nucleoside triphosphates include the corresponding nucleoside, monophosphate, and diphosphate.[2] 2. Optimize Purification: If you are synthesizing the compound in-house, optimize the purification protocol (e.g., adjust the HPLC gradient). 3. Review Synthesis Protocol: Scrutinize the synthesis protocol for potential sources of side reactions. |
| Contamination. The sample may be contaminated with other compounds from your experimental setup. | 1. Run a Blank: Inject a blank sample (solvent only) to check for contamination from the HPLC system. 2. Use Fresh Solvents: Ensure all solvents and reagents are of high purity and freshly prepared. | |
| Poor peak shape or shifting retention times in HPLC | Issues with the HPLC method or column. This can be due to column degradation, improper mobile phase preparation, or interactions between the analyte and the HPLC system. | 1. Check Mobile Phase pH: The pH of the mobile phase is critical for the analysis of phosphorylated compounds. Ensure it is consistent between runs. 2. Column Equilibration: Ensure the column is properly equilibrated before each injection. 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample. 4. Consult HPLC Troubleshooting Guides: Refer to general HPLC troubleshooting resources for issues like peak fronting, tailing, or splitting.[3][4] |
| Low yield after synthesis and purification | Inefficient phosphorylation reaction. The reaction conditions may not be optimal for the complete conversion to the triphosphate form. | 1. Optimize Reaction Conditions: Experiment with different reaction times, temperatures, and ratios of phosphorylating agents. 2. Monitor Reaction Progress: Use analytical techniques like TLC or analytical HPLC to monitor the progress of the reaction. |
| Loss of product during purification. this compound can be lost during purification steps if the protocol is not optimized. | 1. Optimize HPLC Purification: Adjust the gradient and collection parameters to ensure efficient separation and recovery of the triphosphate peak. 2. Minimize Hydrolysis: Work quickly and at low temperatures during purification to minimize hydrolysis of the triphosphate. |
Data Presentation
Table 1: Representative Purity Analysis of Two Different Batches of this compound
| Batch ID | Purity by HPLC (%) | Major Impurity (%) | Impurity Identity |
| CTP-A-001 | 98.5 | 1.2 | Clevudine Diphosphate |
| CTP-B-002 | 92.1 | 6.8 | Clevudine Diphosphate |
| 1.1 | Clevudine Monophosphate |
Note: This is example data and will vary between suppliers and synthesis methods.
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound purity. Optimization may be required depending on the specific HPLC system and column used.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 0% B
-
35-40 min: 0% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in water or mobile phase A to a concentration of approximately 1 mg/mL.
Protocol for Sample Preparation for LC-MS Analysis
For LC-MS analysis, it is crucial to use volatile buffers.
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
The same gradient as the HPLC protocol can be used as a starting point.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound.
Visualizations
Caption: Synthesis Pathway of this compound.
Caption: Troubleshooting Workflow for Batch Variability.
Caption: Mechanism of Action of this compound.
References
Validation & Comparative
Clevudine Triphosphate vs. Lamivudine Triphosphate: A Comparative Analysis for Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms of action, and experimental data of two key nucleoside analog inhibitors of Hepatitis B Virus (HBV) replication. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Clevudine triphosphate and Lamivudine triphosphate, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
Executive Summary
Clevudine and Lamivudine are both nucleoside analogs that effectively inhibit HBV replication upon intracellular phosphorylation to their active triphosphate forms. While both drugs target the HBV DNA polymerase, their mechanisms of inhibition and clinical profiles exhibit notable differences. Clinical studies have demonstrated that Clevudine possesses more potent antiviral activity, leading to a greater reduction in HBV DNA levels and a lower incidence of virologic breakthrough compared to Lamivudine. However, long-term Clevudine therapy has been associated with a risk of mitochondrial myopathy, a safety concern that is less prominent with Lamivudine. A key mechanistic distinction lies in their interaction with the HBV polymerase: Lamivudine triphosphate acts as a competitive inhibitor, whereas this compound functions as a non-competitive inhibitor, a unique characteristic among nucleoside analogs.
Data Presentation
Table 1: In Vitro Antiviral Activity against HBV
| Parameter | Clevudine | Lamivudine | Reference |
| EC50 (Extracellular RC-DS HBV DNA) | 0.0146 ± 0.0024 µM | 0.0163 ± 0.0024 µM | [1] |
| EC90 (Extracellular RC-DS HBV DNA) | 0.0792 µM | 0.0453 ± 0.0177 µM | [1] |
| EC50 (Nuclear CCC DNA) | Higher than cytoplasmic and extracellular DNA | Higher than cytoplasmic and extracellular DNA | [1] |
| Cell Line | HepG2 | HepG2 | [1] |
EC50: 50% effective concentration; EC90: 90% effective concentration; RC-DS: Relaxed-Circular Double-Stranded; CCC: Covalently Closed Circular. Data are presented as mean ± standard deviation where available.
Table 2: Clinical Efficacy in HBeAg-Positive Chronic Hepatitis B Patients (48 Weeks)
| Parameter | Clevudine (30 mg daily) | Lamivudine (100 mg daily) | p-value | Reference |
| Median HBV DNA Reduction (log10 copies/mL) | 4.27 | 3.17 | <0.0001 | [1][2] |
| Patients with Undetectable HBV DNA (<300 copies/mL) | 73% | 40% | 0.001 | [1][2] |
| HBeAg Seroconversion | 18% | 12% | Not specified | [1][2] |
| Virologic Breakthrough | 9.4% | 25.4% | 0.031 | [3] |
| Lamivudine-resistant Mutations | Not detected | 24% | Not applicable | [1] |
Table 3: Mechanism of HBV Polymerase Inhibition
| Feature | This compound | Lamivudine Triphosphate | Reference |
| Mechanism of Action | Non-competitive inhibitor | Competitive inhibitor | [4][5] |
| Target | HBV DNA Polymerase | HBV DNA Polymerase | [6][7] |
| Effect | Chain termination and distortion of the polymerase active site | Chain termination | [4][6] |
Mechanism of Action and Intracellular Activation
Both Clevudine and Lamivudine are pro-drugs that must be phosphorylated intracellularly to their active 5'-triphosphate forms to exert their antiviral effects.[3][8]
Lamivudine is a synthetic nucleoside analog that, once inside the cell, is phosphorylated to lamivudine triphosphate (L-TP).[2][6] L-TP competitively inhibits the HBV reverse transcriptase/DNA polymerase by competing with the natural substrate, deoxycytidine triphosphate.[6][] Incorporation of L-TP into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group.[6]
Clevudine , also a synthetic nucleoside analog, is converted to its active triphosphate form, this compound.[7] Unlike Lamivudine, this compound acts as a non-competitive inhibitor of the HBV polymerase.[4][5] It binds to the polymerase and induces a conformational change that prevents DNA chain elongation.[10] this compound can also inhibit the protein priming step of HBV DNA synthesis.[4][10]
The intracellular phosphorylation pathways of both drugs are critical for their activation. For Lamivudine, this process is catalyzed by deoxycytidine kinase, cytidine monophosphate/deoxycytidine monophosphate kinase, and 3'-phosphoglycerate kinase or nucleoside diphosphate kinase.[11] In the case of Clevudine, the conversion of its 5'-monophosphate to the 5'-diphosphate is the rate-limiting step in its phosphorylation cascade.[12]
Mandatory Visualization
Caption: Intracellular activation and inhibition of HBV polymerase by Clevudine and Lamivudine.
Experimental Protocols
HBV DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate forms of Clevudine and Lamivudine to inhibit the activity of recombinant HBV polymerase.
Materials:
-
Recombinant HBV polymerase
-
Activated calf thymus DNA (as template-primer)
-
α-32P-labeled deoxynucleoside triphosphate (dNTP)
-
Unlabeled dNTPs (dATP, dGTP, dCTP, dTTP)
-
This compound and Lamivudine triphosphate
-
Assay buffer: 100 mM Tris (pH 7.5), 10 mM MgCl2, 0.6 U/mL RNasin, 5% glycerol
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare reaction mixtures in the assay buffer containing the recombinant HBV polymerase, activated calf thymus DNA, and a mix of three unlabeled dNTPs.
-
Add varying concentrations of the test compounds (this compound or Lamivudine triphosphate) to the reaction mixtures.
-
Initiate the polymerase reaction by adding the α-32P-labeled dNTP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol.
-
Measure the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of the compound that inhibits polymerase activity by 50% (IC50) by plotting the percentage of inhibition against the compound concentration. For competitive inhibitors like Lamivudine triphosphate, kinetic constants (Ki) can be determined by performing the assay with varying concentrations of the natural substrate and fitting the data to Lineweaver-Burk plots.[13]
Cell-Based Antiviral Activity Assay
This assay determines the efficacy of Clevudine and Lamivudine in inhibiting HBV replication in a cell culture system.
Materials:
-
HepG2.2.15 or HepAD38 cell lines (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS, penicillin, and streptomycin)
-
Clevudine and Lamivudine
-
Reagents for DNA extraction
-
Reagents for real-time PCR (primers and probes specific for HBV DNA)
Procedure:
-
Seed the HepG2.2.15 or HepAD38 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Clevudine or Lamivudine. Include a no-drug control.
-
Incubate the cells for a specified period (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
After the incubation period, harvest the cell culture supernatant to measure extracellular HBV DNA, and lyse the cells to measure intracellular HBV DNA.
-
Extract viral DNA from the supernatant and cell lysates.
-
Quantify the amount of HBV DNA using a real-time PCR assay.
-
Determine the 50% effective concentration (EC50), the concentration of the drug that reduces the amount of viral DNA by 50% compared to the no-drug control.
-
Simultaneously, assess the cytotoxicity of the compounds using a cell viability assay (e.g., neutral red uptake or MTT assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Discussion and Conclusion
The comparative analysis of this compound and Lamivudine triphosphate reveals distinct profiles in terms of both efficacy and mechanism of action. The in vitro and clinical data consistently demonstrate the superior potency of Clevudine in suppressing HBV replication.[1][2] This is further supported by its lower rate of virologic breakthrough in clinical settings.[3]
The non-competitive inhibition mechanism of this compound offers a potential advantage over the competitive inhibition of Lamivudine triphosphate, as it may be less susceptible to resistance mutations that alter the dNTP binding site of the HBV polymerase.[4] However, the development of Lamivudine resistance is a well-documented clinical challenge, often associated with mutations in the YMDD motif of the polymerase.[14]
A critical consideration in the long-term use of these agents is the potential for mitochondrial toxicity. Reports of myopathy associated with prolonged Clevudine treatment highlight a significant safety concern that appears to be less prevalent with Lamivudine.[15][16][17] This difference may be attributed to the differential interaction of the respective drugs or their metabolites with host cellular polymerases, including mitochondrial DNA polymerase γ.
References
- 1. Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 7. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 8. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Modeling and Biochemical Characterization Reveal the Mechanism of Hepatitis B Virus Polymerase Resistance to Lamivudine (3TC) and Emtricitabine (FTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Clevudine Induced Mitochondrial Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of lamivudine on morphology and function of mitochondria in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Hepatitis B Treatment: Clevudine Triphosphate vs. Entecavir Triphosphate
A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Two Potent HBV Polymerase Inhibitors
The global fight against chronic hepatitis B (CHB) infection hinges on the development of effective antiviral therapies. Among the frontline treatments are nucleoside and nucleotide analogs that target the hepatitis B virus (HBV) DNA polymerase, a critical enzyme for viral replication. This guide provides a detailed comparison of the efficacy of two such inhibitors, Clevudine triphosphate and Entecavir triphosphate, focusing on their mechanisms of action, in vitro potency, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Inhibitors
Both Clevudine and Entecavir are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms to exert their antiviral effects. However, their interaction with the HBV DNA polymerase differs significantly.
Entecavir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[1] It effectively targets all three essential functions of the viral polymerase: priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive DNA strand.[1] This comprehensive inhibition leads to a potent suppression of HBV replication.
This compound , in contrast, functions as a noncompetitive inhibitor of HBV DNA polymerase.[2] This suggests that it binds to a site on the enzyme distinct from the active site for nucleotide incorporation. A unique characteristic of this compound is its ability to inhibit the protein priming step of DNA synthesis, independent of the initiating nucleotide.[2] There is some evidence to suggest that Clevudine is not incorporated into the growing DNA chain, but rather binds to the polymerase, causing a conformational change that blocks further elongation.[3][4]
Quantitative Comparison of Inhibitory Activity
The in vitro potency of these antiviral compounds is a key indicator of their potential therapeutic efficacy. The following table summarizes the available data on the inhibitory activity of this compound and Entecavir triphosphate against HBV DNA polymerase.
| Compound | Target | Assay Type | Parameter | Value | Source |
| Entecavir triphosphate | HBV Reverse Transcriptase | In vitro enzyme assay (isolated HBV nucleocapsid cores) | IC50 | 0.5 nM | [1] |
| This compound | HBV DNA Polymerase | Endogenous polymerase assay | Ki | 0.68 µM | |
| Clevudine | HBV DNA replication | Cell-based assay (2.2.15 cells) | EC50 | 0.1 µM | [5] |
Note: The IC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antiviral efficacy. Below are methodologies for key assays used to characterize HBV polymerase inhibitors.
In Vitro HBV DNA Polymerase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HBV DNA polymerase.
1. Preparation of HBV Polymerase:
-
Transfect human hepatoma cells (e.g., HepG2) with a plasmid expressing full-length, tagged (e.g., FLAG-tagged) HBV polymerase.[6]
-
After 48-72 hours, lyse the cells in a buffer containing protease inhibitors.[6]
-
Isolate the cytoplasmic fraction containing the HBV polymerase by centrifugation.[6]
-
Immunoprecipitate the tagged polymerase using antibody-conjugated beads (e.g., anti-FLAG antibody).[6]
-
Wash the beads extensively to remove non-specifically bound proteins.[6]
2. Polymerase Assay:
-
Prepare a reaction mixture containing the immunoprecipitated HBV polymerase, a template-primer (e.g., a synthetic DNA-RNA hybrid), a mixture of dNTPs (dATP, dCTP, dGTP, and dTTP), and a radiolabeled nucleotide (e.g., [α-³²P]dGTP).
-
Add varying concentrations of the test compound (this compound or Entecavir triphosphate) to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding EDTA.
-
Spot the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of DNA synthesis.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value (the concentration of the compound that inhibits polymerase activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
This assay evaluates the ability of a compound to inhibit HBV replication in a cellular context, accounting for cellular uptake, metabolism, and potential cytotoxicity.
1. Cell Culture and Treatment:
-
Culture a stable HBV-producing cell line (e.g., HepG2.2.15) in appropriate growth medium.[7]
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound (Clevudine or Entecavir). Include a no-drug control and a positive control (a known HBV inhibitor).
-
Incubate the cells for a period of several days (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.[4]
2. Analysis of Viral Replication:
-
Extracellular HBV DNA: Collect the cell culture supernatant and isolate viral particles. Extract HBV DNA from the viral particles and quantify it using quantitative PCR (qPCR).[4]
-
Intracellular HBV DNA: Lyse the cells and extract total intracellular DNA. Analyze the levels of HBV replicative intermediates by Southern blot or qPCR.[4]
3. Cytotoxicity Assay:
-
In parallel with the antiviral assay, assess the cytotoxicity of the compound using a standard method such as the MTT or neutral red uptake assay. This is crucial to ensure that the observed reduction in viral replication is not due to cell death.
4. Data Analysis:
-
Calculate the EC50 value (the effective concentration that inhibits viral replication by 50%) from the qPCR or Southern blot data.
-
Calculate the CC50 value (the cytotoxic concentration that reduces cell viability by 50%) from the cytotoxicity assay data.
-
The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
Visualizing the Mechanisms and Workflow
To further elucidate the distinct mechanisms of action and the experimental process, the following diagrams are provided.
Mechanisms of HBV Polymerase Inhibition.
Experimental Workflow for Antiviral Efficacy Testing.
Conclusion
Both this compound and Entecavir triphosphate are potent inhibitors of HBV DNA polymerase, but they achieve this through distinct molecular mechanisms. Entecavir triphosphate's competitive inhibition of all three polymerase functions underscores its high potency. This compound's noncompetitive mode of action and its impact on protein priming present an alternative and interesting approach to viral suppression. Long-term clinical studies have shown that while both drugs are effective in reducing viral load, Entecavir has a better safety and resistance profile.[8][9][10] This guide provides a foundational understanding for researchers in the field, emphasizing the importance of standardized and detailed experimental protocols for the continued development of novel and improved anti-HBV therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of 48-week treatment efficacy between clevudine and entecavir in treatment-naïve patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. ice-hbv.org [ice-hbv.org]
- 7. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of clevudine and entecavir for treatment-naive patients with chronic hepatitis B virus infection: two-year follow-up data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between clevudine and entecavir treatment for antiviral-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.skku.edu [pure.skku.edu]
Cross-Validation of Clevudine Triphosphate's Antiviral Activity: A Comparative Guide
This guide provides a comparative analysis of the in vitro anti-Hepatitis B Virus (HBV) activity of Clevudine triphosphate across different laboratory settings. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Clevudine's performance against other established nucleoside/nucleotide analog reverse transcriptase inhibitors.
Mechanism of Action at a Glance
Clevudine is a pyrimidine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the HBV DNA polymerase. This inhibition occurs through competition with the natural substrate, deoxythymidine triphosphate (dTTP), leading to the termination of the growing viral DNA chain. Uniquely, some studies suggest that this compound may also exhibit a noncompetitive inhibitory mechanism, binding to the polymerase and distorting its active site without being incorporated into the viral DNA.
Comparative Antiviral Activity
The antiviral potency of Clevudine has been evaluated in various in vitro systems, primarily utilizing human hepatoma cell lines that stably express HBV. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for Clevudine and its key comparators from multiple studies, providing a basis for cross-laboratory validation.
Table 1: In Vitro Anti-HBV Activity (EC50/IC50 in µM) of Clevudine and Comparator Drugs
| Antiviral Agent | HepG2.2.15 Cells | HepAD38 Cells | HepG2/Baculovirus System |
| Clevudine | 0.1 | 0.1 | 0.9 (IC50) |
| Lamivudine | > 100 (CC50) | - | - |
| Entecavir | 0.00375 | - | - |
| Adefovir | 0.7 (IC50) | - | - |
| Tenofovir | 1 | - | - |
| Telbivudine | - | - | - |
Note: EC50 and IC50 values are measures of drug potency in inhibiting viral replication by 50%. Lower values indicate higher potency. CC50 is the concentration that causes 50% cytotoxicity to the host cells.
Table 2: Comparative Efficacy of Clevudine (L-FMAU) vs. Lamivudine Against Different HBV DNA Species
| HBV DNA Species | Clevudine (EC50 in µM) | Lamivudine (EC50 in µM) |
| Replicative Intermediates | ||
| Relaxed Circular (RC) | 0.005 ± 0.001 | 0.013 ± 0.003 |
| Double-Strand Linear (DSL) | 0.005 ± 0.001 | 0.013 ± 0.002 |
| Single-Strand (SS) | 0.012 ± 0.002 | 0.021 ± 0.003 |
| Nuclear DNA | ||
| Relaxed Circular (RC) | 0.018 ± 0.003 | 0.038 ± 0.006 |
| Covalently Closed Circular (cccDNA) | 0.041 ± 0.007 | 0.069 ± 0.011 |
Data from a study using a HepG2/HBV recombinant baculovirus system.
Cytotoxicity and Selectivity Index
An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to the host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a critical measure of this therapeutic window.
Table 3: Cytotoxicity and Selectivity Index of Clevudine
| Cell Line | Clevudine CC50 (µM) | Clevudine EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HepG2.2.15 | > 100 | 0.1 | > 1000 |
Drug Combination Interactions
In vitro studies have explored the interaction of Clevudine with other anti-HBV nucleoside/nucleotide analogs.
Table 4: In Vitro Combination Effects of Clevudine with Other Anti-HBV Drugs in HepAD38 Cells
| Combination | Observed Effect |
| Clevudine + Entecavir | Synergistic |
| Clevudine + Lamivudine | Synergistic |
| Clevudine + Adefovir | Synergistic |
| Clevudine + Tenofovir | Synergistic |
| Clevudine + Telbivudine | Antagonistic |
Synergistic effects suggest enhanced antiviral activity when drugs are used in combination, while antagonism indicates reduced efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays cited in this guide.
In Vitro Antiviral Activity Assay using HepG2.2.15 Cells
This protocol describes a common method for evaluating the antiviral efficacy of compounds against HBV.
-
Cell Culture and Seeding:
-
Maintain HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Seed the cells in 96-well plates at a density of 2.5 x 10^4 cells per well.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Clevudine and comparator drugs in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the various drug concentrations.
-
Include a "no drug" control (vehicle only).
-
Incubate the plates for 6 days, with a medium change containing the respective drug concentrations on day 3.
-
-
Quantification of HBV DNA:
-
On day 6, collect the cell culture supernatant to measure extracellular HBV DNA.
-
Lyse the cells to extract intracellular HBV DNA.
-
Quantify the HBV DNA levels in both supernatant and cell lysate using a real-time quantitative PCR (qPCR) assay.
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
HBV DNA Extraction and Quantification by Real-Time PCR
This protocol outlines the steps for extracting and quantifying HBV DNA from cell culture samples.
-
DNA Extraction from Supernatant:
-
Centrifuge the collected supernatant to pellet any cell debris.
-
Transfer the clarified supernatant to a new tube.
-
Use a commercial viral DNA extraction kit according to the manufacturer's instructions. This typically involves lysis of the viral particles, binding of the DNA to a silica membrane, washing, and elution.
-
-
DNA Extraction from Cell Lysate:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a protease (e.g., proteinase K).
-
Extract the total DNA using a phenol-chloroform method or a commercial DNA extraction kit.
-
-
Real-Time qPCR:
-
Prepare a reaction mixture containing the extracted DNA, HBV-specific primers and probe, and a qPCR master mix.
-
Use a real-time PCR instrument to perform the amplification and detection.
-
Include a standard curve of known HBV DNA concentrations to enable absolute quantification of the viral load.
-
The primers and probe typically target a conserved region of the HBV genome.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed HepG2 cells (or other relevant cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Include a "no drug" control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: HBV lifecycle and Clevudine's mechanism of action.
Caption: Workflow for in vitro antiviral activity assay.
Caption: Logical relationship for calculating the Selectivity Index.
Clevudine Triphosphate: A Comparative Analysis Against Wild-Type and Mutant Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Clevudine triphosphate against wild-type (WT) Hepatitis B Virus (HBV) and clinically significant mutant strains. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its performance relative to other commonly used nucleos(t)ide analogue inhibitors. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.
Executive Summary
Clevudine, a pyrimidine nucleoside analogue, is converted intracellularly to its active triphosphate form, which acts as a potent inhibitor of HBV DNA polymerase. While highly effective against wild-type HBV, its clinical utility is hampered by the emergence of drug resistance, primarily conferred by the M204I mutation in the reverse transcriptase (RT) domain of the HBV polymerase. This guide presents a data-driven comparison of this compound's activity against both wild-type and mutant HBV, alongside other major anti-HBV nucleos(t)ide analogues, to inform research and drug development strategies.
Data Presentation: In Vitro Efficacy of Clevudine and Comparators
The following tables summarize the 50% inhibitory concentration (IC50) values for Clevudine and other antiviral agents against wild-type and mutant HBV strains. The data highlights the significant loss of Clevudine's activity against the M204I mutant.
Table 1: IC50 Values of Clevudine Against Wild-Type and M204I Mutant HBV
| Compound | Wild-Type HBV IC50 (µM) | M204I Mutant HBV IC50 (µM) | Fold Change in IC50 |
| Clevudine | 0.1[1] | >100[2] | >1000 |
Table 2: Comparative IC50 Values of Various Nucleos(t)ide Analogues Against Wild-Type and Drug-Resistant HBV Mutants
| Compound | Wild-Type | L180M + M204V (Lamivudine-Resistant) | M204I (Clevudine/Lamivudine-Resistant) | A181T/V + N236T (Adefovir-Resistant) |
| Clevudine | 0.1 µM[1] | >100 µM[2] | >100 µM[2] | Susceptible (Specific data not available) |
| Lamivudine | 0.1 - 0.5 µM | >10 µM | >10 µM | Susceptible |
| Entecavir | 0.004 - 0.02 µM | 0.1 - 0.5 µM | 0.1 - 1.0 µM | Susceptible |
| Adefovir | 0.2 - 0.7 µM | Susceptible | Susceptible | >5 µM |
| Tenofovir | 0.1 - 1.0 µM | Susceptible | Susceptible | Susceptible |
Note: IC50 values can vary between studies depending on the specific cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro HBV Drug Susceptibility Assay
This protocol outlines the determination of the IC50 values of antiviral compounds against different HBV strains using a cell-based assay.
a. Cell Lines and Culture:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a plasmid containing two head-to-tail dimers of the HBV genome (genotype D)[3]. These cells constitutively produce HBV virions.
-
Huh7 cells: A human hepatoma cell line often used for transient transfection assays with HBV replicons.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and for HepG2.2.15 cells, 200 µg/mL G418 to maintain plasmid selection. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Transfection of HBV Replicons (for Huh7 cells):
-
Plasmid constructs (e.g., HBV 1.2-mer replicons) containing the wild-type or mutant polymerase gene are prepared. Mutations (e.g., M204I) are introduced using site-directed mutagenesis.
-
Huh7 cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Cells are transfected with 2 µg of the HBV plasmid construct using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
c. Drug Treatment:
-
Twenty-four hours post-transfection (for Huh7) or after seeding (for HepG2.2.15), the culture medium is replaced with fresh medium containing serial dilutions of the antiviral drug (e.g., this compound, Lamivudine, Entecavir).
-
A no-drug control (vehicle only) is included in each experiment.
-
The cells are incubated for 4-6 days, with the drug-containing medium being replaced every 2 days.
d. Analysis of HBV Replication:
-
Extraction of Viral DNA: Intracellular HBV DNA is extracted from the cells. Briefly, cells are lysed, and the cytoplasmic extracts are treated with DNase I to remove transfected plasmid DNA. Core-associated HBV DNA is then released and purified.
-
Quantification of HBV DNA:
-
Southern Blot Analysis: Purified HBV DNA is separated by agarose gel electrophoresis, transferred to a nylon membrane, and hybridized with a 32P-labeled HBV-specific probe. The amount of replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) is quantified using a phosphorimager.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time PCR assay with primers and probes specific for a conserved region of the HBV genome. This method offers higher throughput and sensitivity.
-
-
IC50 Determination: The percentage of HBV replication inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.
HBV Polymerase Gene Sequencing for Resistance Mutation Analysis
This protocol describes the method for identifying mutations in the HBV polymerase gene from patient samples or cell culture.
a. Sample Preparation:
-
HBV DNA is extracted from patient serum/plasma or from the supernatant of cultured cells using a commercial viral DNA extraction kit.
b. PCR Amplification:
-
A nested PCR approach is typically used to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene.
-
First Round PCR: Primers flanking the RT domain are used to amplify a larger fragment of the polymerase gene.
-
Second Round (Nested) PCR: Internal primers are used to amplify a smaller, specific region within the first-round PCR product that encompasses the known drug resistance mutation sites (e.g., codons 180, 204, 236).
c. DNA Sequencing:
-
The nested PCR product is purified to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: The purified PCR product is sequenced using the nested PCR primers. The resulting sequence is compared to a wild-type reference sequence to identify any mutations.
-
Next-Generation Sequencing (NGS): For more sensitive detection of minor viral populations (quasispecies), the PCR product can be subjected to deep sequencing. This allows for the quantification of the proportion of mutant to wild-type virus.
d. Sequence Analysis:
-
The obtained nucleotide sequences are translated into amino acid sequences.
-
The amino acid sequence is aligned with a reference wild-type HBV polymerase sequence to identify mutations associated with drug resistance.
Mandatory Visualization
Caption: Mechanism of action of Clevudine in inhibiting HBV replication.
References
- 1. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Clevudine Triphosphate vs. Tenofovir Diphosphate in HBV Inhibition
For Immediate Release
Foster City, CA – November 7, 2025 – For researchers and drug development professionals in the field of antiviral therapies, a detailed understanding of the comparative efficacy and mechanisms of action of leading compounds is critical. This guide provides a head-to-head comparison of two prominent nucleos(t)ide analogs used in the treatment of Hepatitis B Virus (HBV): Clevudine triphosphate and Tenofovir diphosphate. This analysis is based on a comprehensive review of available experimental data, focusing on their direct effects on the HBV polymerase, overall antiviral activity, and mechanisms of inhibition.
Executive Summary
This compound and Tenofovir diphosphate are the active intracellular metabolites of their respective prodrugs, Clevudine and Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF). Both compounds are potent inhibitors of the HBV DNA polymerase, a critical enzyme for viral replication. However, they exhibit distinct mechanisms of action. Tenofovir diphosphate acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine triphosphate (dATP), and functions as a chain terminator. In contrast, this compound demonstrates a unique, noncompetitive mechanism of inhibition of DNA chain elongation and also acts as a chain terminator.
Quantitative Comparison of Antiviral Activity and Polymerase Inhibition
The following tables summarize the key quantitative data on the inhibitory activities of this compound and Tenofovir diphosphate against HBV. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Parameter | Value (µM) | Cell Line / Assay Condition |
| This compound | Apparent Kᵢ (HBV Polymerase) | 1.15 | Endogenous Polymerase Assay |
| Tenofovir diphosphate | Kᵢ (HBV Polymerase) | 0.18 | Quantitative HBV DNA Polymerase Assay |
Table 1: Comparison of HBV Polymerase Inhibition. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity of the inhibitor to the enzyme.
| Compound | Parameter | Value (µM) | Cell Line |
| Clevudine | EC₅₀ (Antiviral Activity) | 0.1 | HepG2.2.15 and HepAD38 |
| Tenofovir | EC₅₀ (Antiviral Activity) | 1.1 | HepG2 |
Table 2: Comparison of In Vitro Antiviral Activity. The 50% effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response. A lower EC₅₀ value indicates greater potency.
Mechanisms of Action
Tenofovir diphosphate is a nucleotide analog of dATP. It competes with the natural substrate for incorporation into the growing viral DNA chain by the HBV polymerase.[1][2] Once incorporated, it leads to chain termination as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1]
This compound , a thymidine nucleoside analog, also functions as a chain terminator.[3] However, it exhibits a distinct noncompetitive inhibition of HBV DNA chain elongation.[4] This suggests that this compound binds to a site on the HBV polymerase that is different from the active site for nucleotide binding, causing a conformational change that inhibits the enzyme's function.[4]
Resistance Profiles
Resistance to antiviral agents is a significant concern in the long-term treatment of chronic HBV.
-
Clevudine: The primary resistance mutation associated with Clevudine is the M204I mutation in the reverse transcriptase domain of the HBV polymerase.
-
Tenofovir: Tenofovir has a high genetic barrier to resistance, and the development of resistance is considered rare.
Experimental Protocols
HBV DNA Polymerase Inhibition Assay (Endogenous Polymerase Assay)
This assay measures the ability of a compound to inhibit the synthesis of HBV DNA by the viral polymerase within isolated viral capsids.
Methodology:
-
Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids are isolated from HBV-transfected HepG2 cells.
-
Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing the four deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the test inhibitor (this compound or Tenofovir diphosphate).
-
DNA Synthesis: The reaction is allowed to proceed at 37°C to allow for the synthesis of new viral DNA.
-
DNA Purification: The newly synthesized radiolabeled HBV DNA is purified from the reaction mixture.
-
Quantification: The amount of incorporated radiolabel is quantified using scintillation counting or phosphorimaging.
-
IC₅₀/Kᵢ Determination: The concentration of the inhibitor that results in a 50% reduction in DNA synthesis (IC₅₀) is determined. For kinetic studies to determine the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay is performed with varying concentrations of both the inhibitor and the natural substrate.
In Vitro Antiviral Activity Assay in Cell Culture
This assay determines the potency of an antiviral compound in inhibiting HBV replication in a cell-based system.
Methodology:
-
Cell Culture: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively produces HBV, are cultured in appropriate media.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (Clevudine or Tenofovir).
-
Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days) to allow for viral replication.
-
Harvesting of Viral DNA: Extracellular HBV DNA is harvested from the cell culture supernatant.
-
Quantification of Viral DNA: The amount of HBV DNA is quantified using quantitative real-time PCR (qPCR).
-
EC₅₀ Determination: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated by plotting the percentage of viral replication inhibition against the compound concentration.
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of this compound and Tenofovir diphosphate.
Caption: Competitive inhibition by Tenofovir diphosphate.
Caption: Noncompetitive inhibition by this compound.
Conclusion
Both this compound and Tenofovir diphosphate are highly effective inhibitors of HBV replication, each with a unique mechanistic profile. Tenofovir diphosphate demonstrates potent competitive inhibition of the HBV polymerase, while this compound exhibits a distinct noncompetitive mechanism. Understanding these differences is crucial for the strategic development of new antiviral therapies and for managing drug resistance in the clinical setting. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise evaluation of their relative potencies.
References
- 1. Evaluation of the in vitro anti-HBV activity of clevudine in combination with other nucleoside/nucleotide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ice-hbv.org [ice-hbv.org]
- 3. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Unveiling the Specificity of Clevudine Triphosphate for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Clevudine triphosphate's specificity for viral polymerases over host cellular DNA polymerases, supported by experimental data. Clevudine, a nucleoside analog, is a potent inhibitor of hepatitis B virus (HBV) replication. Its efficacy lies in the selective action of its active form, this compound, on the viral reverse transcriptase.
Executive Summary
Data Presentation
The following table summarizes the available quantitative data on the inhibitory activity of this compound and, for comparative purposes, other nucleoside analog triphosphates against viral and human polymerases.
| Compound | Target Polymerase | Inhibition Constant (Kᵢ) | 50% Effective Concentration (EC₅₀) | Mechanism of Inhibition |
| This compound | HBV DNA Polymerase | 0.12 µM / 0.68 µM [2][3] | 0.1 µM (in HepG2.2.15 & HepAD38 cells) [4] | Noncompetitive [2] |
| Human DNA Polymerase α | Not Reported | Not Reported | Not Reported | |
| Human DNA Polymerase β | Not Reported | Not Reported | Not Reported | |
| Human Mitochondrial DNA Polymerase γ | No significant inhibition | Not Reported | Not a substrate | |
| Lamivudine triphosphate (3TC-TP) | HBV DNA Polymerase | 0.0075 µM (with dCTP)[2] | - | Competitive |
| Adefovir diphosphate | HBV DNA Polymerase | - | - | Competitive |
| Tenofovir diphosphate | HBV DNA Polymerase | - | - | Competitive |
Note: The two different reported Kᵢ values for this compound against HBV DNA Polymerase may be due to different experimental conditions or assay systems.
Mechanism of Action and Specificity
Clevudine's antiviral activity is initiated by its conversion to the 5'-triphosphate form within the cell. This active metabolite then specifically interacts with the viral polymerase.
Experimental Protocols
Validating the specificity of this compound involves a series of in vitro assays to determine its inhibitory effects on both viral and human DNA polymerases.
Endogenous Polymerase Assay (EPA) for HBV
This assay measures the activity of the native HBV DNA polymerase within viral core particles.
-
Isolation of HBV Core Particles: Isolate HBV core particles from HBV-producing cell lines (e.g., HepG2.2.15) or patient serum by ultracentrifugation through a sucrose gradient.
-
Polymerase Reaction: Incubate the purified core particles in a reaction mixture containing:
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
Radioactively labeled [α-³²P]dTTP
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
DNA Extraction: Stop the reaction and extract the viral DNA.
-
Analysis: Analyze the incorporation of the radiolabel into the newly synthesized DNA using techniques like gel electrophoresis followed by autoradiography or scintillation counting. The reduction in radiolabel incorporation in the presence of this compound indicates inhibition of the HBV polymerase.
Recombinant Human DNA Polymerase Inhibition Assay
This assay assesses the effect of this compound on purified human DNA polymerases.
-
Enzyme and Substrate Preparation: Use commercially available recombinant human DNA polymerase α, β, and γ. Prepare an activated DNA template-primer (e.g., gapped calf thymus DNA).
-
Reaction Mixture: Set up a reaction mixture containing:
-
Reaction buffer specific for the polymerase being tested.
-
Activated DNA template-primer.
-
Three unlabeled dNTPs.
-
One radioactively labeled dNTP (e.g., [³H]dGTP).
-
Varying concentrations of this compound.
-
-
Reaction and Analysis: Initiate the reaction by adding the polymerase and incubate at 37°C. Stop the reaction and measure the incorporation of the radiolabeled nucleotide into the DNA, typically by acid precipitation followed by scintillation counting. A lack of significant reduction in radiolabel incorporation indicates low or no inhibition of the human polymerase.
Experimental Workflow
The logical workflow for validating the specificity of a polymerase inhibitor like this compound is depicted below.
Conclusion
The available data strongly supports the high specificity of this compound for HBV polymerase. Its unique noncompetitive mechanism of inhibition, coupled with a lack of significant activity against human mitochondrial DNA polymerase γ, underscores its favorable profile as an antiviral agent. Further quantitative studies on its interaction with human DNA polymerases α and β would provide a more complete picture of its selectivity. This guide provides researchers and drug developers with a comprehensive overview of the methods and data used to validate the specificity of this important antiviral compound.
References
- 1. Clevudine University of Georgia/Abbott/Bukwang/Triangle/Yale University - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]
- 4. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Clevudine Triphosphate's Antiviral Efficacy Against Hepatitis B Virus
A comprehensive guide for researchers and drug development professionals on the reproducibility of Clevudine triphosphate's antiviral effects, with a comparative analysis against other key nucleoside/nucleotide analogs. This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Clevudine is a nucleoside analog that has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). Following intracellular phosphorylation to its active form, this compound, it acts as an inhibitor of the HBV DNA polymerase, a critical enzyme in the viral replication cycle. This guide provides a comparative overview of the antiviral effects of this compound, with a focus on reproducibility and in-depth experimental methodologies. Data is presented to compare its efficacy against other established anti-HBV nucleoside/nucleotide analogs, including Entecavir, Lamivudine, Adefovir, and Tenofovir.
Mechanism of Action: A Unique Approach to Polymerase Inhibition
Clevudine is a synthetic thymidine nucleoside analog.[1] Once administered, it is converted within hepatocytes to its active triphosphate form.[1] This active metabolite, this compound, inhibits the HBV DNA polymerase.[1] Uniquely among many nucleoside analogs, this compound functions as a noncompetitive inhibitor of the HBV polymerase's DNA elongation activity. This suggests it binds to a site on the enzyme distinct from the active site where natural deoxynucleoside triphosphates (dNTPs) bind, thereby distorting the enzyme's ability to function. While it possesses a 3'-OH group, it is not considered an obligate chain terminator.
Comparative Antiviral Potency
The antiviral efficacy of Clevudine and its counterparts is typically assessed through two primary methods: in vitro polymerase assays using the active triphosphate forms of the drugs, and cell-based assays that measure the inhibition of viral replication in HBV-producing cell lines.
In Vitro Inhibition of HBV DNA Polymerase
The intrinsic inhibitory activity of the active triphosphate metabolites of nucleoside/nucleotide analogs against the HBV polymerase is a key measure of their potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters in these assessments.
| Compound (Triphosphate Form) | Inhibition Mechanism | IC50 (HBV Polymerase Priming) | Ki (HBV DNA Elongation) |
| Clevudine-TP | Noncompetitive | ~4.89 µM | 0.68 µM |
| Entecavir-TP | Competitive (dGTP) | ~1.78 µM | Not directly comparable (competitive) |
| Lamivudine-TP | Competitive (dCTP) | Not specified in compared studies | Not directly comparable (competitive) |
| Adefovir-DP | Competitive (dATP) | Not specified in compared studies | Not directly comparable (competitive) |
| Tenofovir-DP | Competitive (dATP) | Not specified in compared studies | Not directly comparable (competitive) |
Cell-Based Antiviral Activity
Cell-based assays using HBV-replicating cell lines, such as HepG2 2.2.15 and HepAD38, provide a more comprehensive view of antiviral activity, as they account for cellular uptake and intracellular phosphorylation. The half-maximal effective concentration (EC50) is the standard metric from these assays.
| Compound | EC50 in HepG2 2.2.15 Cells (µM) |
| Clevudine | 0.1 |
| Entecavir | 0.0007 |
| Lamivudine | 0.03 |
| Adefovir | Not specified in compared studies |
| Tenofovir | 0.04 |
Note: The EC50 values can vary between different studies and cell lines due to experimental variables.
Experimental Protocols
Reproducibility in antiviral studies is critically dependent on detailed and standardized experimental protocols. Below are methodologies for the key experiments cited in this guide.
In Vitro HBV Polymerase Assay (Endogenous Polymerase Assay)
This assay measures the ability of a compound to inhibit the activity of the HBV DNA polymerase within isolated viral capsids.
Materials:
-
HBV-producing cell line (e.g., HepAD38)
-
Cell lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 1% NP-40)
-
Polyethylene glycol (PEG) 8000 solution
-
Polymerase reaction buffer (50 mM Tris-HCl pH 8.0, 75 mM NH4Cl, 1 mM MgCl2, 1% NP-40, 1% 2-mercaptoethanol)
-
Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
Test compounds (triphosphate forms)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Viral Capsid Isolation:
-
Culture HepAD38 cells and induce HBV replication.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Precipitate viral capsids from the supernatant using PEG 8000.
-
Resuspend the capsid pellet in a suitable buffer.
-
-
Polymerase Reaction:
-
Set up reaction tubes containing the polymerase reaction buffer, dNTP mix (with one radiolabeled dNTP), and varying concentrations of the test compound triphosphate.
-
Initiate the reaction by adding the isolated viral capsids.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Quantification of DNA Synthesis:
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of polymerase inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. For noncompetitive inhibitors like Clevudine, a kinetic analysis by varying both the inhibitor and the natural substrate concentrations is performed to determine the Ki value.
-
Cell-Based HBV Antiviral Assay (HepG2 2.2.15 or HepAD38)
This assay evaluates the ability of a compound to inhibit HBV replication within a cellular context.
Materials:
-
HepG2 2.2.15 or HepAD38 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tetracycline (for HepAD38 cells)
-
Test compounds
-
DNA extraction kit
-
Primers and probes for HBV DNA quantification by real-time PCR
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 2.2.15 or HepAD38 cells in multi-well plates.
-
For HepAD38 cells, maintain in the presence of tetracycline to suppress HBV replication.
-
After cell attachment, remove the medium and add fresh medium containing serial dilutions of the test compounds. For HepAD38 cells, use tetracycline-free medium to induce HBV replication.
-
Incubate the cells for a defined period (e.g., 6-9 days), with periodic medium changes containing fresh compound.
-
-
Harvesting Viral DNA:
-
Collect the cell culture supernatant.
-
Extract extracellular HBV DNA from the supernatant using a DNA extraction kit.
-
-
Quantification of HBV DNA:
-
Quantify the amount of HBV DNA in each sample using a validated real-time PCR assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to a no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Quantification of Intracellular Nucleoside Triphosphates by LC-MS/MS
This method is used to determine the efficiency of intracellular phosphorylation of nucleoside analogs.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test nucleoside analogs
-
Cold methanol or perchloric acid for cell extraction
-
LC-MS/MS system
-
Analytical column suitable for nucleotide separation (e.g., C18)
-
Mobile phases (e.g., ammonium acetate and acetonitrile)
-
Internal standards (stable isotope-labeled triphosphates)
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes and treat with the nucleoside analogs for various time points.
-
-
Cell Extraction:
-
Rapidly wash the cells with cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding cold methanol or perchloric acid.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation:
-
Neutralize the extract if perchloric acid was used.
-
Add internal standards to the samples.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate the triphosphate metabolites using an appropriate chromatographic gradient.
-
Detect and quantify the triphosphate metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the triphosphate analytes.
-
Calculate the intracellular concentration of the triphosphate metabolites in the cell extracts based on the standard curve and normalized to the internal standard and cell number.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Intracellular activation of Clevudine and its noncompetitive inhibition of HBV DNA polymerase.
Caption: Workflow for determining the EC50 of antiviral compounds in cell culture.
Caption: General metabolic pathway for the activation of nucleoside analog antivirals.
Conclusion
This compound demonstrates potent anti-HBV activity through a distinct noncompetitive mechanism of polymerase inhibition. While direct comparative studies providing reproducible IC50 and Ki values against a full panel of other nucleoside/nucleotide analogs are beneficial for a definitive ranking of in vitro potency, existing data from cell-based assays consistently place Clevudine as an effective inhibitor of HBV replication. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility of these findings and to serve as a valuable resource for researchers in the field of antiviral drug development. Further research focusing on head-to-head comparisons of both enzymatic inhibition and intracellular phosphorylation kinetics will continue to refine our understanding of the comparative efficacy of these important antiviral agents.
References
Assessing the Potency of Clevudine Triphosphate and Other Nucleoside Analogs Against Hepatitis B Virus DNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of Clevudine triphosphate and other key nucleoside/nucleotide analogs used in the treatment of chronic hepatitis B (CHB). The inhibitory activities of their active triphosphate or diphosphate forms against the hepatitis B virus (HBV) DNA polymerase are presented to facilitate research and development in this critical therapeutic area.
Mechanism of Action of Nucleoside/Nucleotide Analogs
Nucleoside and nucleotide analogs are the cornerstone of antiviral therapy for CHB. These drugs are prodrugs that, once administered, are metabolized within hepatocytes to their active triphosphate or diphosphate forms. These active moieties then compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the elongating viral DNA chain by the HBV DNA polymerase. This incorporation can lead to chain termination, thereby halting viral replication.
Clevudine, a synthetic pyrimidine nucleoside analog, is converted to this compound in the liver.[1][2] It functions as a competitive inhibitor of HBV DNA polymerase, vying with the natural substrate, deoxythymidine triphosphate (dTTP).[1] While some evidence suggests it acts as a chain terminator, other studies point to a unique non-competitive mechanism of inhibition where it binds to the polymerase and induces conformational changes that prevent DNA elongation without being incorporated into the DNA chain.[1][3] This dual mechanism may contribute to its potent antiviral activity.
The general mechanism of action for nucleoside/nucleotide analogs is depicted in the signaling pathway diagram below.
Comparative In Vitro Potency
The potency of nucleoside/nucleotide analog triphosphates/diphosphates is typically measured by their 50% inhibitory concentration (IC50) or their inhibition constant (Ki) in in vitro assays using purified HBV DNA polymerase or viral particles. A lower IC50 or Ki value indicates greater potency. The following table summarizes the available data for this compound and other commonly used analogs. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Nucleoside/Nucleotide Analog (Active Form) | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | HBV DNA Polymerase | - | 0.12 | [4] |
| Lamivudine triphosphate | HBV DNA Polymerase | - | 4.4 | [2] |
| Entecavir triphosphate | HBV DNA Polymerase | 0.5 | 0.2 | [2][5] |
| Telbivudine triphosphate | HBV DNA Polymerase | - | - | Data not available in a directly comparable format |
| Adefovir diphosphate | HBV DNA Polymerase | - | - | Data not available in a directly comaparable format |
| Tenofovir diphosphate | HBV DNA Polymerase | - | - | Data not available in a directly comparable format |
Experimental Protocols
The determination of the in vitro potency of these antiviral compounds relies on robust and standardized experimental protocols. The two most common assays are the HBV DNA polymerase inhibition assay and the endogenous polymerase assay.
HBV DNA Polymerase Inhibition Assay (In Vitro Priming Assay)
This assay measures the ability of a compound to inhibit the initial stages of viral DNA synthesis, known as protein priming.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are co-transfected with plasmids expressing a FLAG-tagged HBV polymerase and the HBV epsilon (ε) RNA, the packaging signal for the viral pregenomic RNA.[1]
-
Cell Lysis and Lysate Preparation: Forty-eight hours post-transfection, cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., NP-40) and protease inhibitors. The lysate is clarified by centrifugation to remove cellular debris.[1]
-
Immunoprecipitation: The clarified lysate is incubated with anti-FLAG antibody-conjugated beads to capture the FLAG-tagged HBV polymerase along with the bound ε RNA. The beads are then washed to remove non-specific proteins.[1]
-
In Vitro Priming Reaction: The immunoprecipitated polymerase-ε RNA complexes are incubated in a reaction buffer containing MgCl2, dithiothreitol (DTT), and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dGTP). Varying concentrations of the test nucleoside analog triphosphate are added to the reaction mixtures.[1]
-
Analysis of Inhibition: The reaction is stopped, and the proteins are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is dried, and the incorporation of the radiolabeled dNTP into the polymerase (due to protein priming) is visualized and quantified by autoradiography. The intensity of the signal in the presence of the inhibitor is compared to the control (no inhibitor) to determine the IC50 value.[1]
Endogenous Polymerase Assay
This assay utilizes intact viral particles, which contain the endogenous HBV DNA polymerase and the viral DNA template, to assess the inhibitory effect of compounds on ongoing DNA synthesis.
Detailed Methodology:
-
Isolation of HBV Particles: HBV particles are isolated from the serum of chronically infected patients or from the supernatant of HBV-producing cell lines (e.g., HepG2.2.15).
-
Permeabilization of Viral Particles: The viral envelopes are permeabilized using a non-ionic detergent, such as NP-40, to allow the entry of dNTPs.
-
Endogenous Polymerase Reaction: The permeabilized viral particles are incubated in a reaction mixture containing the four dNTPs (one of which is radiolabeled, e.g., [α-³²P]dTTP), MgCl₂, DTT, and varying concentrations of the nucleoside analog triphosphate being tested.
-
DNA Extraction and Analysis: After the reaction, the viral DNA is extracted and separated by agarose gel electrophoresis. The gel is dried, and the newly synthesized radiolabeled DNA is visualized by autoradiography. The amount of DNA synthesis in the presence of the inhibitor is compared to the control to determine the inhibitory effect.
Conclusion
This guide provides a comparative overview of the in vitro potency of this compound and other leading nucleoside/nucleotide analogs against HBV DNA polymerase. The provided data and experimental protocols offer a valuable resource for researchers in the field of antiviral drug development. Clevudine's distinct potential dual mechanism of action warrants further investigation. The continued development and characterization of novel nucleoside/nucleotide analogs are crucial for improving the management of chronic hepatitis B and moving towards a functional cure.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Safety Operating Guide
Proper Disposal of Clevudine Triphosphate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Clevudine triphosphate to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this potent nucleoside analog.
This compound, an investigational antiviral compound, requires careful management as pharmaceutical waste. Due to its classification as a chemical substance used in research, its disposal is governed by institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) and outlined in the Resource Conservation and Recovery Act (RCRA).[1][2][3] Improper disposal can pose risks to human health and the environment.[1] Therefore, sewer and regular trash disposal are strictly prohibited.[4]
Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to safety protocols. The following workflow outlines the necessary actions from initial waste generation to final pickup and disposal by qualified personnel.
Detailed Disposal Procedures
Adherence to the following steps is critical for the safe and compliant disposal of this compound:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused or expired compounds, contaminated personal protective equipment (PPE), vials, and labware (e.g., pipette tips, tubes).
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal pathways.
-
-
Containerization and Labeling:
-
Select a waste container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[5]
-
Affix a "HAZARDOUS WASTE" label to the container. These labels are typically provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
Complete the hazardous waste label with all required information, including the full chemical name ("this compound"), concentration, the name of the Principal Investigator (PI), and the laboratory location.[5] Avoid using abbreviations.
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be clearly marked and located at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.
-
It is best practice to use secondary containment, such as a larger tub or bin, to mitigate potential spills.[5]
-
-
Request for Disposal:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.[5] Follow your institution's specific procedures for submitting this request.
-
-
Record Keeping:
-
Maintain accurate records of the generation and disposal of all this compound waste. This documentation is crucial for regulatory compliance and institutional safety audits.
-
Key Data for Disposal Management
The following table summarizes essential information for the proper management of this compound waste.
| Parameter | Information | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 174625-00-4 | [6][7] |
| Molecular Formula | C₁₀H₁₆FN₂O₁₄P₃ | [6][7] |
| Waste Category | Investigational Pharmaceutical / Chemical Waste | [4][5] |
| Recommended Disposal | Incineration via a licensed hazardous waste vendor | [3][5] |
Important Considerations:
-
Consult Your EHS Office: This document provides general guidance. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements in your location.[2][3]
-
Training: All personnel handling this compound waste must receive training on hazardous waste management.[5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other pharmaceutical waste be disposed of in the sewer system.[4]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical and pharmaceutical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. This compound | C10H16FN2O14P3 | CID 503024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound – CAS 174625-00-4 | Sigut Labs [sigutlabs.com]
Safe Handling and Disposal of Clevudine Triphosphate: A Procedural Guide
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Clevudine triphosphate is publicly available. The following guidelines are based on best practices for handling potent nucleoside analogs and other potentially hazardous research chemicals. Researchers must conduct their own risk assessments and adhere to all institutional and national safety regulations.
This compound, as the active metabolite of the antiviral drug Clevudine, should be handled with caution due to its potential biological activity.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize exposure and ensure safe disposal.
Personal Protective Equipment (PPE)
Given the potent antiviral nature of Clevudine and its analogs, a comprehensive approach to personal protection is critical. The primary routes of exposure for similar compounds include inhalation, skin contact, and eye contact.[3] Therefore, the following PPE is recommended:
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves tested for resistance to chemicals. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield to protect against splashes. |
| Body Protection | A disposable, solid-front laboratory gown with tight-fitting cuffs. Ensure it is changed regularly. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the powder form to prevent inhalation. |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound from receipt to use in the laboratory.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the sealed container to a designated and labeled storage area for potent compounds.
-
This compound is often shipped on dry ice and should be stored at -20°C or colder, as recommended by suppliers for similar sensitive compounds.[1][4][5]
2.2. Preparation of Solutions
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk.[3]
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Use dedicated and calibrated equipment (e.g., spatulas, weighing paper, and balances) for handling the compound.
-
When preparing solutions, add the solvent slowly to the powder to avoid aerosolization.
2.3. Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
-
When using the solution in experiments, ensure all procedures are performed in a designated area to prevent cross-contamination.
-
Avoid skin contact with solutions by using appropriate PPE.
2.4. Spill Cleanup
-
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
For small spills, use an appropriate chemical spill kit, ensuring you are wearing the full recommended PPE.
-
Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing paper, and other disposable labware. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps should be disposed of in a designated sharps container for hazardous waste.
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
